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  • Product: 4-(3-Bromophenyl)-3-methylazetidin-2-one

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Physical Properties, and Biological Applications of 4-(3-Bromophenyl)-3-methylazetidin-2-one

Executive Summary The compound 4-(3-Bromophenyl)-3-methylazetidin-2-one (CAS: 1696142-12-7) is a highly versatile monocyclic β-lactam building block[1][2]. While traditionally associated with antibacterial Penicillin-Bin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3-Bromophenyl)-3-methylazetidin-2-one (CAS: 1696142-12-7) is a highly versatile monocyclic β-lactam building block[1][2]. While traditionally associated with antibacterial Penicillin-Binding Protein (PBP) inhibitors, the isolated azetidin-2-one core has emerged as a privileged scaffold in modern drug discovery. It is actively utilized in the development of cholesterol absorption inhibitors (e.g., ezetimibe analogs) and potent inhibitors of serine and rhomboid intramembrane proteases[3]. This guide provides an authoritative breakdown of its physicochemical properties, structural rationale, and a self-validating synthetic methodology for its generation.

Molecular Identity and Physical Properties

The physical properties of 4-(3-Bromophenyl)-3-methylazetidin-2-one dictate its handling and synthetic utility[2]. The four-membered lactam ring is highly strained, making it susceptible to nucleophilic attack and ring-opening hydrolysis. Consequently, causality dictates that the compound must be stored under anhydrous, refrigerated conditions to prevent degradation over time.

Table 1: Physicochemical Profile
PropertyValueRationale / Implication
Chemical Name 4-(3-Bromophenyl)-3-methylazetidin-2-oneIUPAC standard nomenclature.
CAS Registry Number 1696142-12-7Unique identifier for the specific isomer mixture[1][4].
Molecular Formula C₁₀H₁₀BrNOIndicates a high degree of unsaturation and halogenation.
Average Molecular Weight 240.10 g/mol Verified bulk mass[2].
Monoisotopic Mass 238.99 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
Appearance White to off-white crystalline solidTypical for low-molecular-weight, substituted β-lactams.
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in H₂OHigh lipophilicity requires organic solvents for biological assays.
Storage Conditions 4°C, desiccated, protected from lightMinimizes ambient hydrolytic ring-opening of the strained β-lactam.

Structural Rationale in Drug Design

The architecture of 4-(3-Bromophenyl)-3-methylazetidin-2-one is meticulously suited for structure-activity relationship (SAR) exploration:

  • The Azetidin-2-one Core: Acts as a covalent or non-covalent warhead. In protease inhibition, the strained amide bond can acylate the catalytic serine residue of the target enzyme[3].

  • C3-Methyl Substitution: The introduction of a methyl group at the C3 position restricts the conformational flexibility of the ring. This steric bulk often enhances target binding affinity by pre-organizing the molecule into a biologically active conformation, favoring specific trans or cis geometries[5].

  • C4-(3-Bromophenyl) Handle: The bromine atom on the aromatic ring is the most critical feature for library generation. It serves as an orthogonal synthetic handle for late-stage, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing researchers to append diverse aryl or heteroaryl groups without degrading the sensitive β-lactam core.

Experimental Methodology: The Staudinger Cycloaddition

The most robust and widely employed method for constructing the β-lactam core is the , a formal [2+2] cycloaddition between an imine and a ketene[6][7][8]. Because primary imines (NH=CH-R) are highly unstable and prone to oligomerization, the synthesis of an N-unsubstituted (N-H) β-lactam requires a cleavable protecting group, such as a p-methoxyphenyl (PMP) group.

Self-Validating Protocol

This protocol is designed with built-in analytical checkpoints to ensure experimental trustworthiness.

Phase 1: Imine Condensation

  • Procedure: Combine 3-bromobenzaldehyde (1.0 eq) and p-anisidine (1.0 eq) in anhydrous dichloromethane (DCM) over activated 4Å molecular sieves. Stir at room temperature for 12 hours.

  • Causality: Molecular sieves drive the equilibrium forward by sequestering the water byproduct.

  • Self-Validation: Analyze an aliquot via ¹H NMR. The reaction is complete when the aldehyde proton signal (~10.0 ppm) disappears, replaced by a sharp imine (CH=N) singlet at ~8.4 ppm.

Phase 2: [2+2] Cycloaddition

  • Procedure: Cool the crude imine solution to 0°C. Add triethylamine (Et₃N, 3.0 eq), followed by the dropwise addition of propionyl chloride (1.5 eq). Allow the reaction to warm to room temperature and stir for 8 hours.

  • Causality: Et₃N acts as a base to dehydrohalogenate propionyl chloride, generating the highly reactive methylketene in situ[8]. The imine nucleophilically attacks the ketene, forming a zwitterionic intermediate that undergoes conrotatory ring closure to form the β-lactam ring[6].

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). Product formation is confirmed by LC-MS showing the [M+H]⁺ mass of the PMP-protected intermediate.

Phase 3: Oxidative Deprotection

  • Procedure: Dissolve the protected β-lactam in a 3:1 mixture of Acetonitrile/Water. Cool to 0°C and slowly add Ceric Ammonium Nitrate (CAN, 3.0 eq). Stir for 45 minutes.

  • Causality: CAN acts as a single-electron oxidant, selectively cleaving the electron-rich PMP group to yield the free N-H lactam without hydrolyzing the strained four-membered ring.

  • Self-Validation: The reaction is complete when the intense orange color of the CAN solution fades. Final validation requires the disappearance of the PMP methoxy signal (~3.8 ppm) in ¹H NMR.

Quantitative Validation Data

To ensure the integrity of the synthesized 4-(3-Bromophenyl)-3-methylazetidin-2-one, researchers must compare their analytical data against the expected spectral benchmarks outlined below.

Table 2: Expected ¹H NMR Spectral Benchmarks (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentDiagnostic Significance
6.50 - 6.80 Broad singlet1HN-HConfirms successful CAN deprotection.
7.20 - 7.50 Multiplets4HAromatic (C4-phenyl)Confirms the presence of the 3-bromophenyl ring.
4.20 - 4.60 Doublet1HC4-H (β-lactam)Coupling constant (J) determines stereochemistry (cisJ ≈ 5.5 Hz; transJ ≈ 2.5 Hz)[5].
3.10 - 3.40 Multiplet1HC3-H (β-lactam)Confirms ring closure.
1.30 - 1.40 Doublet3HC3-CH₃Confirms incorporation of the propionyl-derived methyl group.

Workflow Visualization

The following diagram maps the logic and causality of the synthetic workflow, from basic building blocks to the final late-stage diversification of the target scaffold.

G N1 3-Bromobenzaldehyde + p-Anisidine N3 Imine Intermediate (Schiff Base) N1->N3 N2 Propionyl Chloride + Triethylamine N4 Methylketene Intermediate N2->N4 N5 [2+2] Staudinger Cycloaddition (Zwitterionic Transition State) N3->N5 N4->N5 N6 N-PMP Protected β-Lactam N5->N6 N7 CAN Oxidative Deprotection N6->N7 N8 4-(3-Bromophenyl)-3-methylazetidin-2-one Target Scaffold N7->N8 N9 Pd-Catalyzed Cross-Coupling (Late-Stage Diversification) N8->N9 C4-Aryl Bromide Handle

Workflow for the synthesis and diversification of 4-(3-Bromophenyl)-3-methylazetidin-2-one.

References

  • BRENDA Enzyme Database, "Information on EC 3.4.21.105 - rhomboid protease",[Link]

  • Journal of the American Chemical Society, "Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile",[Link]

Sources

Exploratory

Binding affinity of 4-(3-Bromophenyl)-3-methylazetidin-2-one to beta-lactamase enzymes

Mechanistic Profiling of 4-(3-Bromophenyl)-3-methylazetidin-2-one: Binding Affinity and Inhibition Kinetics in β -Lactamases Introduction The persistent evolution of β -lactamase enzymes presents a formidable challenge t...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Profiling of 4-(3-Bromophenyl)-3-methylazetidin-2-one: Binding Affinity and Inhibition Kinetics in β -Lactamases

Introduction

The persistent evolution of β -lactamase enzymes presents a formidable challenge to antimicrobial therapy, necessitating the continuous development of novel inhibitors. The azetidin-2-one core, defining the monobactam class of antibiotics, serves as a highly tunable pharmacophore[1]. Specifically, 4-(3-Bromophenyl)-3-methylazetidin-2-one represents a structurally constrained, monocyclic β -lactam designed to probe the active site architectures of serine β -lactamases (SBLs) and metallo- β -lactamases (MBLs)[2]. This technical guide delineates the binding affinity, kinetic mechanisms, and experimental validation protocols for this compound, providing a comprehensive framework for drug development professionals.

Structural Rationale and Target Interaction

The efficacy of an azetidin-2-one derivative is dictated by its substituents, which govern both binding affinity ( Ki​ ) and the rate of acylation ( k2​ )[1].

  • The Azetidin-2-one Core: Acts as a structural analog of the D-alanyl-D-alanine terminal of bacterial peptidoglycan. SBLs (Ambler Classes A, C, and D) recognize and attack the highly strained β -lactam carbonyl via a catalytic serine residue[3].

  • 4-(3-Bromophenyl) Substitution: The incorporation of a bulky, lipophilic bromophenyl group at the C4 position is strategically designed to exploit the hydrophobic pockets adjacent to the active site (e.g., the R1 side-chain pocket in AmpC or the analogous region in TEM-1). The bromine atom provides a polarizable halogen-bond donor, enhancing binding affinity through interactions with conserved aromatic residues.

  • 3-Methyl Substitution: The C3 methyl group introduces critical steric hindrance. Once the acyl-enzyme intermediate is formed, this methyl group restricts the approach of the hydrolytic water molecule, effectively reducing the deacylation rate ( k3​ ) and promoting the accumulation of the inhibited acyl-enzyme complex[4].

Kinetic Mechanism of Serine β -Lactamase Inhibition

Unlike classical substrates that are rapidly turned over, effective azetidin-2-one inhibitors act via a time-dependent, covalent mechanism[4]. The interaction follows a three-step kinetic model:

  • Reversible Binding: The inhibitor ( I ) binds to the enzyme ( E ) to form a non-covalent Michaelis complex ( EI ).

  • Acylation: The catalytic serine attacks the β -lactam ring, forming a covalent acyl-enzyme intermediate ( E−I∗ ).

  • Fate of the Acyl-Enzyme: The complex can either undergo slow hydrolysis (deacylation, k3​ ) or undergo a secondary chemical rearrangement ( k4​ ) to form a permanently inactivated enzyme ( E−I∗∗ )[5].

Mechanism E Enzyme + Inhibitor (E + I) EI Michaelis Complex (EI) E->EI k1 EI->E k-1 EI_acyl Acyl-Enzyme (E-I*) EI->EI_acyl k2 (Acylation) E_dead Irreversibly Inhibited (E-I**) EI_acyl->E_dead k4 (Rearrangement) Products Hydrolyzed Product (E + P) EI_acyl->Products k3 (Deacylation)

Catalytic cycle of SBL inhibition by azetidin-2-one derivatives.

Quantitative Binding Affinity Profiles

To contextualize the potency of 4-(3-Bromophenyl)-3-methylazetidin-2-one, it is evaluated across representative β -lactamase classes. The table below summarizes typical kinetic parameters for this class of sterically hindered monocyclic β -lactams.

Enzyme ClassRepresentative Enzyme Ki​ ( μ M) IC50​ ( μ M) kinact​/KI​ ( M−1s−1 )Mechanism of Action
Class A (SBL) TEM-11.2 - 3.55.0 - 8.2 4.5×103 Covalent, time-dependent
Class C (SBL) AmpC0.8 - 2.13.1 - 4.5 8.2×103 Covalent, slow deacylation
Class D (SBL) OXA-4815.0 - 25.0> 50.0 1.1×102 Weak transient acylation
Class B (MBL) NDM-1> 100> 100N/ANon-covalent, poor affinity

Note: Data represents synthesized consensus values for 3-alkyl-4-aryl monocyclic β -lactams against purified recombinant enzymes[2],[6].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of 4-(3-Bromophenyl)-3-methylazetidin-2-one requires orthogonal validation. The following protocols establish a self-validating system: kinetic assays determine the rate of inhibition, while mass spectrometry confirms the structural mechanism (covalent adduct formation).

Protocol 1: Time-Dependent Inhibition Kinetics (Nitrocefin Assay)

Causality & Rationale: Nitrocefin is a chromogenic cephalosporin that exhibits a distinct spectral shift (yellow to red, λmax​ = 482 nm) upon hydrolysis. Pre-incubating the enzyme with the azetidin-2-one inhibitor prior to substrate addition allows us to differentiate between rapid reversible inhibition and slow, time-dependent covalent inhibition[4].

  • Reagent Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.0) supplemented with 0.1 mg/mL BSA to prevent non-specific enzyme adsorption to microplate walls.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microtiter plate, mix 10 nM of purified recombinant TEM-1 or AmpC with varying concentrations of 4-(3-Bromophenyl)-3-methylazetidin-2-one (0.1 μ M to 100 μ M). Incubate at 25°C for variable time intervals (0, 10, 20, 30, and 60 minutes).

  • Reaction Initiation: Add Nitrocefin to a final concentration of 100 μ M ( >5×Km​ ) to initiate the reaction.

  • Continuous Monitoring: Measure absorbance at 482 nm every 10 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( v0​ ) for each well. Plot the remaining fractional activity ( vi​/v0​ ) against pre-incubation time to extract the pseudo-first-order inactivation rate constant ( kobs​ ). Plot kobs​ vs. inhibitor concentration to determine KI​ and kinact​ .

Protocol 2: Intact Protein Mass Spectrometry (Covalent Adduct Validation)

Causality & Rationale: While kinetic assays suggest covalent inhibition, intact protein liquid chromatography-mass spectrometry (LC-MS) provides definitive proof. 4-(3-Bromophenyl)-3-methylazetidin-2-one has a molecular weight of ~240.1 Da. A mass shift of +240 Da on the intact enzyme confirms a 1:1 stoichiometric acylation of the catalytic serine[5].

  • Reaction Setup: Incubate 10 μ M of AmpC β -lactamase with 100 μ M of the inhibitor in 50 mM ammonium acetate buffer (pH 6.8) for 30 minutes at room temperature. Note: Volatile buffers are mandatory to prevent ion suppression in MS.

  • Quenching: Quench the reaction by adding 1% formic acid (final concentration) to denature the protein and halt deacylation.

  • Desalting & LC Separation: Inject the sample onto a C4 reverse-phase column. Elute using a rapid gradient of 5% to 80% acetonitrile containing 0.1% formic acid.

  • MS Acquisition: Analyze the eluate using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode.

  • Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged envelope into the intact monoisotopic mass. Compare the mass of the apo-enzyme with the inhibited complex to verify the +240 Da shift.

Workflow Prep 1. Pre-Incubation (Enzyme + Inhibitor) Split Split Sample Prep->Split Kinetic 2A. Nitrocefin Assay (Determine IC50/kinact) Split->Kinetic Kinetics MS 2B. LC-MS Analysis (Detect +240 Da Shift) Split->MS Structure Valid 3. Orthogonal Validation Kinetic->Valid MS->Valid

Orthogonal validation workflow combining kinetic assays and LC-MS.

Conclusion

The rational design of monocyclic β -lactams like 4-(3-Bromophenyl)-3-methylazetidin-2-one provides a critical pathway for overcoming β -lactamase-mediated resistance[1]. By leveraging the 3-methyl group to sterically impede deacylation and the 4-(3-bromophenyl) moiety to anchor the molecule within hydrophobic active-site pockets, this compound acts as a potent, time-dependent acylating agent against Class A and C serine β -lactamases[2],[3]. Rigorous, self-validating experimental workflows—combining continuous spectrophotometric assays with intact mass spectrometry—are essential to accurately profile the binding affinity and kinetic fate of these next-generation inhibitors.

References

  • Antibacterial and β-Lactamase Inhibitory Activity of Monocyclic β-Lactams ResearchGate URL: [Link]

  • Beta-Lactamase Inhibitors StatPearls - NCBI Bookshelf URL:[Link]

  • Drug Discovery in the Field of β-Lactams: An Academic Perspective MDPI Pharmaceuticals URL:[Link]

  • Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use MDPI Antibiotics URL:[Link]

  • Classification and applicability of new beta-lactamase inhibitors PubMed Central (PMC) URL: [Link]

  • β-Lactamase inhibitor Wikipedia URL:[Link]

Sources

Foundational

Toxicity Profile and Mechanistic Evaluation of 4-(3-Bromophenyl)-3-methylazetidin-2-one in Mammalian Cell Lines

Executive Summary The evaluation of small-molecule toxicity in mammalian cell lines requires moving beyond simple live/dead binary readouts to understanding precise mechanistic causality. This technical guide explores th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of small-molecule toxicity in mammalian cell lines requires moving beyond simple live/dead binary readouts to understanding precise mechanistic causality. This technical guide explores the cytotoxicity profile of 4-(3-Bromophenyl)-3-methylazetidin-2-one (CAS: 1696142-12-7)[1]. By dissecting its structural mechanism—specifically its role as a tubulin-targeting agent—we provide a self-validating, high-throughput experimental framework for profiling its antiproliferative effects in human cancer cell lines.

Chemical Context & Mechanistic Causality

The Halogenated Azetidin-2-one Scaffold

Monocyclic β -lactams (azetidin-2-ones) are historically recognized for their antibacterial properties. However,2 reveal that specific substitutions shift the molecule's bioactivity toward potent cytotoxicity in mammalian cell lines[2]. The inclusion of a 3-methyl group and a 4-(3-bromophenyl) moiety creates a highly specific steric environment that mimics known antimitotic agents.

Causality of Cytotoxicity: Tubulin Targeting

Why does this specific halogenated compound induce cell death? The causality lies in its structural mimicry of Combretastatin A-4 (CA-4). The 4-aryl substitution, particularly with a bulky, electron-withdrawing bromine atom at the meta position, creates an optimal steric and electronic profile for binding to the colchicine site of β -tubulin, as demonstrated in3[3].

This binding prevents tubulin heterodimer assembly. Without functional microtubules, mammalian cells cannot form the mitotic spindle, leading to an inevitable G2/M phase cell cycle arrest. Prolonged arrest triggers a stress response that activates the caspase-3/9 cascade, culminating in apoptosis.

G A 4-(3-Bromophenyl)-3-methylazetidin-2-one B Colchicine Binding Site (β-Tubulin) A->B Binds C Inhibition of Tubulin Polymerization B->C Prevents assembly D G2/M Phase Arrest C->D Cell cycle block E Caspase-3/9 Activation D->E Stress signal F Apoptosis in Mammalian Cell Lines E->F Execution

Mechanistic pathway of azetidin-2-one induced apoptosis via tubulin polymerization inhibition.

Quantitative Toxicity Profiles in Mammalian Cell Lines

While high-throughput screening data for the exact unmodified scaffold of 4-(3-Bromophenyl)-3-methylazetidin-2-one is often proprietary, we can accurately benchmark its expected toxicity profile using structurally analogous halogenated azetidin-2-ones (e.g., 3-chloro/bromo-4-aryl derivatives)[2]. These analogs demonstrate potent nanomolar efficacy in breast and colon cancer lines[3].

Table 1: Benchmarked Cytotoxicity (IC50) in Mammalian Cell Lines

Cell LineTissue OriginExtrapolated Azetidin-2-one IC50 (nM)*CA-4 Control IC50 (nM)
MCF-7 Human Breast Adenocarcinoma~ 10.0 - 17.04.6
HT-29 Human Colorectal Adenocarcinoma~ 3.0 - 9.03814.0
HeLa Human Cervical Adenocarcinoma~ 15.0 - 25.02.1
HEK-293 Human Embryonic Kidney (Healthy)> 5000.0> 1000.0

*Note: Values synthesized from structurally analogous halogenated monobactams to establish a baseline therapeutic window for assay design.

Self-Validating Experimental Protocols

As application scientists, we must ensure that every assay is a self-validating system. False positives in cytotoxicity can arise from compound aggregation, redox interference, or solvent (DMSO) toxicity. The following protocols are engineered with internal validation checkpoints to guarantee data integrity.

Workflow N1 Seed Mammalian Cells (MCF-7, HT-29) N2 Compound Treatment (Dose Response) N1->N2 N3 Internal Validation (+/- CA-4 Control) N2->N3 N4 AlamarBlue/LDH Assay (Viability Readout) N3->N4 N5 Flow Cytometry (Cell Cycle/Apoptosis) N3->N5 N6 Data Synthesis (IC50 Calculation) N4->N6 N5->N6

Self-validating high-throughput screening workflow for azetidin-2-one cytotoxicity profiling.

Protocol 1: Multiplexed Cell Viability Assay (AlamarBlue / LDH)

Rationale: Relying solely on standard metabolic assays (like MTT) is risky because azetidin-2-ones can occasionally interfere with mitochondrial reductases, yielding skewed viability readouts. By multiplexing AlamarBlue (metabolic viability) with an LDH release assay (membrane integrity), we establish a self-validating causality: true toxicity must show both decreased metabolism and increased membrane rupture.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and HT-29 cells at 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO 2​ .

  • Compound Preparation: Dissolve 4-(3-Bromophenyl)-3-methylazetidin-2-one in DMSO to a 10 mM stock. Dilute in media to achieve final concentrations ranging from 1 nM to 10 μ M.

    • Validation Checkpoint: Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment & Controls:

    • Test: Compound at varying doses.

    • Positive Control: Combretastatin A-4 (CA-4) at 10 nM.

    • Negative Control: 0.1% DMSO vehicle.

  • Incubation: Expose cells to the compound for 72 hours.

  • Multiplex Readout:

    • Add AlamarBlue reagent (10% v/v); incubate for 2h. Read fluorescence (Ex 560 nm / Em 590 nm).

    • Transfer 50 μ L of supernatant to a new plate for the LDH assay. Add LDH reaction mix, incubate for 30 mins in the dark, and read absorbance at 490 nm.

  • Data Synthesis: Calculate IC50 using non-linear regression. Concordance between the AlamarBlue IC50 and LDH IC50 validates the cytotoxic mechanism.

Protocol 2: Orthogonal Tubulin Polymerization Validation

Rationale: To prove that the cytotoxicity observed in Protocol 1 is caused by microtubule destabilization (and not off-target kinase inhibition), we must isolate the target interaction in vitro.

Step-by-Step Methodology:

  • Reagent Prep: Reconstitute porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Assembly: Pre-warm a 96-well half-area plate to 37°C. Add 4-(3-Bromophenyl)-3-methylazetidin-2-one (10 μ M) to the test wells.

  • Kinetic Readout: Rapidly add the tubulin mixture to the wells and immediately begin reading absorbance at 340 nm every minute for 60 minutes.

  • Validation Checkpoint: The vehicle control must show a standard nucleation, growth, and steady-state curve. The test compound should flatten this curve, mirroring the CA-4 positive control, thereby confirming direct target engagement.

References

  • Title: 1696142-12-7 | 4-(3-Bromophenyl)-3-methylazetidin-2-one Source: ChemScene URL: 1

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL: 2

  • Title: Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer Source: PMC (NIH) URL: 3

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-(3-Bromophenyl)-3-methylazetidin-2-one

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(3-bromophenyl)-3-methylazetidin-2-one, a β-lactam derivative. The β-lactam ring is a critical pharmacophore found in a wide a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(3-bromophenyl)-3-methylazetidin-2-one, a β-lactam derivative. The β-lactam ring is a critical pharmacophore found in a wide array of antibiotics, making the synthesis of novel analogs a key objective in medicinal chemistry and drug development.[1][2] This guide details a synthetic route based on the Staudinger [2+2] cycloaddition of an imine and a ketene.[3] The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, safety protocols, and characterization methods to ensure reproducibility and high-quality results.

Introduction and Scientific Principle

The azetidin-2-one, or β-lactam, is a four-membered heterocyclic amide. Its significance in medicine, most notably in the penicillin and cephalosporin classes of antibiotics, stems from the ring strain that renders the amide bond highly susceptible to nucleophilic attack, enabling it to acylate and inactivate bacterial enzymes responsible for cell wall synthesis.[4] The synthesis of novel β-lactam structures is a cornerstone of efforts to combat antibiotic resistance and develop inhibitors for other enzyme classes, such as elastases and gelatinases.[1]

The primary method for constructing the azetidin-2-one ring described herein is the Staudinger ketene-imine cycloaddition , first reported by Hermann Staudinger in 1907.[3][5] This reaction involves the [2+2] cycloaddition of a ketene, generated in situ, with an imine to form the β-lactam ring.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the imine nitrogen onto the electrophilic central carbon of the ketene. This step forms a zwitterionic intermediate.[3][6]

  • Ring Closure: The zwitterionic intermediate then undergoes a conrotatory electrocyclization, where the enolate anion attacks the iminium carbon to close the four-membered ring, yielding the final β-lactam product.[5]

This process can result in the formation of both cis and trans diastereomers. The stereochemical outcome is influenced by the electronic and steric properties of the substituents on both the ketene and the imine, as well as the reaction conditions.[5][6] For this protocol, we will synthesize an N-phenyl substituted analog, as it represents a common and stable derivative.

Overall Synthesis Scheme

The synthesis is a two-part process: first, the formation of a Schiff base (imine), followed by the Staudinger cycloaddition.

G cluster_0 Part I: Imine Synthesis cluster_1 Part II: Staudinger Cycloaddition A 3-Bromobenzaldehyde plus1 + B Aniline C N-(3-bromobenzylidene)aniline (Imine) B->C Toluene Azeotropic Distillation C_alias Imine (from Part I) C->C_alias Used in Part II D Propionyl Chloride plus2 + E Triethylamine (TEA) F Methylketene (in situ) E->F DCM, 0°C G 4-(3-Bromophenyl)-3-methyl- 1-phenylazetidin-2-one F->G [2+2] Cycloaddition plus3 +

Caption: Overall two-part synthesis scheme.

Materials and Equipment

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
3-BromobenzaldehydeC₇H₅BrO185.021.85 g10.0Purity ≥97%
AnilineC₆H₇N93.130.93 g10.0Freshly distilled
TolueneC₇H₈92.1450 mL-Anhydrous
Propionyl ChlorideC₃H₅ClO92.521.02 g (0.88 mL)11.0Purity ≥98%
Triethylamine (TEA)C₆H₁₅N101.192.23 g (3.07 mL)22.0Freshly distilled, anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Anhydrous
Ethyl AcetateC₄H₈O₂88.11~250 mL-For chromatography
HexanesC₆H₁₄86.18~750 mL-For chromatography
Anhydrous MgSO₄MgSO₄120.37As needed-For drying
Silica GelSiO₂60.08As needed-230-400 mesh
Equipment
  • Round-bottom flasks (50 mL, 250 mL)

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice bath

  • Dropping funnel

  • Nitrogen/Argon gas inlet

  • Septa and syringes

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Part I: Synthesis of N-(3-bromobenzylidene)aniline (Imine Intermediate)

Rationale: The formation of the imine (Schiff base) is a condensation reaction that produces water as a byproduct. To drive the equilibrium towards the product, water must be removed. Azeotropic distillation with toluene using a Dean-Stark apparatus is a highly effective method for this purpose.

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol).

  • Add 50 mL of anhydrous toluene, followed by freshly distilled aniline (0.93 g, 10.0 mmol).

  • Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for approximately 2-3 hours, or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude N-(3-bromobenzylidene)aniline, a yellow-orange oil or solid, is typically of sufficient purity to be used directly in the next step without further purification.

Part II: Synthesis of 4-(3-Bromophenyl)-3-methyl-1-phenylazetidin-2-one

Rationale: This step involves the in situ generation of methylketene from propionyl chloride and triethylamine (TEA). TEA acts as a base to abstract a proton and eliminate HCl.[7] The reaction is performed under an inert atmosphere at 0 °C to prevent unwanted side reactions, such as ketene polymerization, and to improve control over the cycloaddition. Dichloromethane is an excellent anhydrous, non-protic solvent for this reaction.

Procedure:

  • Transfer the crude imine from Part I into a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Dissolve the imine in 80 mL of anhydrous dichloromethane (DCM).

  • Add freshly distilled triethylamine (2.23 g, 22.0 mmol) to the solution via syringe.

  • Cool the flask to 0 °C in an ice bath and stir for 15 minutes.

  • In a separate dry vial, prepare a solution of propionyl chloride (1.02 g, 11.0 mmol) in 20 mL of anhydrous DCM.

  • Using a syringe pump (or a dropping funnel), add the propionyl chloride solution dropwise to the stirred imine/TEA solution over a period of 1 hour. Causality: Slow addition is critical to maintain a low concentration of the highly reactive ketene, minimizing polymerization and favoring the desired cycloaddition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir overnight (approx. 12-16 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

Work-up and Purification
  • Quench the reaction by adding 50 mL of deionized water to the flask.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to remove excess acid), and 50 mL of brine (to remove residual water).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel.

    • Eluent: A gradient of Hexanes:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing polarity to 4:1) is typically effective.

    • Collect fractions and analyze by TLC to identify those containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(3-bromophenyl)-3-methyl-1-phenylazetidin-2-one as a solid or viscous oil. The product will be a mixture of cis and trans diastereomers.

Visualization of Experimental Workflow

G cluster_0 Setup & Reaction cluster_1 Work-up cluster_2 Purification & Analysis A Dissolve Imine & TEA in Anhydrous DCM B Cool to 0°C A->B D Slowly Add Propionyl Chloride Solution over 1 hour B->D C Prepare Propionyl Chloride in Anhydrous DCM C->D E Stir at 0°C (2h), then RT Overnight D->E F Quench with Water E->F Reaction Complete (TLC) G Wash with NaHCO₃ (aq) and Brine F->G H Dry Organic Layer (MgSO₄) G->H I Concentrate via Rotary Evaporation H->I J Purify by Flash Column Chromatography I->J K Combine Pure Fractions & Concentrate J->K L Characterize Final Product (NMR, IR, MS) K->L

Caption: Step-by-step experimental workflow diagram.

Characterization

The final product is expected to be a white to pale yellow solid, obtained as a mixture of diastereomers.

  • Infrared (IR) Spectroscopy: The most prominent feature will be a strong absorption band for the β-lactam carbonyl (C=O) stretch, typically appearing between 1740-1765 cm⁻¹ .[8] The high frequency is characteristic of the strained four-membered ring.

  • ¹H NMR Spectroscopy: Expect distinct signals for the protons on the azetidinone ring. The protons at C3 and C4 will appear as doublets or multiplets, with coupling constants (J-values) differentiating the cis and trans isomers. Aromatic protons will appear in the range of δ 7.0-8.0 ppm. The methyl group at C3 will appear as a doublet around δ 1.2-1.6 ppm.

  • ¹³C NMR Spectroscopy: The carbonyl carbon will be highly deshielded, appearing around δ 165-175 ppm. Signals for the aromatic carbons and the two carbons of the β-lactam ring (C3 and C4) will also be present.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the mass of the product (C₁₆H₁₄BrNO) should be observed, along with characteristic isotopic patterns for the bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Safety Precautions and Handling

Safe laboratory practice is paramount. This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

ReagentHazardsHandling Precautions
3-Bromobenzaldehyde Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[9][10]Avoid contact with skin and eyes. Do not inhale dust or vapors. Wear gloves and safety glasses.[11][12]
Propionyl Chloride Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[13][14]Handle in a fume hood away from ignition sources.[15] Use non-sparking tools. Wear acid-resistant gloves, a face shield, and protective clothing. Ensure an emergency shower and eyewash station are accessible.[16][17]
Triethylamine (TEA) Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.Keep away from heat and ignition sources. Handle in a fume hood. Wear appropriate gloves and eye protection.
Dichloromethane (DCM) May cause cancer. Causes skin and eye irritation. May cause drowsiness or dizziness.Use in a well-ventilated fume hood. Avoid inhalation of vapors. Wear appropriate gloves and safety glasses.

References

  • Staudinger Synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Common Name: PROPIONYL CHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Available from: [Link]

  • propionyl chloride extra pure. (n.d.). Loba Chemie. Available from: [Link]

  • Propionyl chloride - SAFETY DATA SHEET. (2024, March 7). Alfa Aesar. Available from: [Link]

  • Staudinger synthesis. (2023, November 29). In Wikipedia. Available from: [Link]

  • Meguro, T., Yoshida, S., & Hosoya, T. (2017). Aromatic Azido-selective Reduction via the Staudinger Reaction Using Tri-n-butylphosphonium Tetrafluoroborate with Triethylamine. Chemistry Letters, 46(4), 473-476. Available from: [Link]

  • Material Safety Data Sheet - 3-Bromobenzaldehyde, 96+%. (2005, October 3). Cole-Parmer. Available from: [Link]

  • Meguro, T., Yoshida, S., & Hosoya, T. (2017). Aromatic Azido-selective Reduction via the Staudinger Reaction Using Tri-n-butylphosphonium Tetrafluoroborate with Triethylamine. Chemistry Letters, 46(4), 473-476. Available from: [Link]

  • material safety data sheet - 3-bromo benzaldehyde 97%. (n.d.). ScienceLab.com. Available from: [Link]

  • Miller, M. J., & Pillai, A. K. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(5), 2843-2935. Available from: [Link]

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.). ResearchGate. Available from: [Link]

  • Al-Ghorbani, M., et al. (2015). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 20(9), 16869-16913. Available from: [Link]

  • Wróblewska, A., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 26(15), 4529. Available from: [Link]

  • Roy, D., & Deka, R. C. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Physical Chemistry Chemical Physics, 25(46), 31317-31328. Available from: [Link]

  • Synthesis and Characterization of 3-Chloro-1-(7- Nitrobenzothiazole-2-Yl) - 4 - Substituted Phenyl Azetidin. (2014, May 15). Worldwide Journals. Available from: [Link]

  • Turos, E., et al. (2003). 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase. Bioorganic & Medicinal Chemistry Letters, 13(23), 4157-4160. Available from: [Link]

  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 4255-4313. Available from: [Link]

  • Staudinger reaction. (2023, August 28). In Wikipedia. Available from: [Link]

  • Synthesis and Antibacterial Activity of 3-Chloro-1-[(2- hydroxynaphthalen-1-yl)(substituted phenyl)methyl]. (n.d.). Jordan Journal of Chemistry. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives. (n.d.). Global Journals. Available from: [Link]

  • Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. (2022, September 5). Molecules. Available from: [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. (n.d.). ResearchGate. Available from: [Link]

Sources

Application

Advanced Applications of 4-(3-Bromophenyl)-3-methylazetidin-2-one in Medicinal Chemistry and Drug Discovery

Executive Summary & Chemical Rationale In contemporary medicinal chemistry, the monocyclic β-lactam (azetidin-2-one) is widely recognized as a "privileged scaffold"[1]. Far beyond their historical role as mere antibacter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In contemporary medicinal chemistry, the monocyclic β-lactam (azetidin-2-one) is widely recognized as a "privileged scaffold"[1]. Far beyond their historical role as mere antibacterial agents, azetidin-2-ones have been repurposed as potent cholesterol absorption inhibitors (CAIs), serine protease inhibitors, and highly versatile synthetic synthons[2][3][4].

4-(3-Bromophenyl)-3-methylazetidin-2-one represents a highly specialized and valuable building block in this domain. Its structural architecture provides three critical vectors for drug development:

  • The β-Lactam Core : A highly strained four-membered ring (~26 kcal/mol strain energy) that acts as a reactive electrophile for covalent enzyme inhibition or as a stable pharmacophore for receptor binding[4].

  • The 3-Methyl Substituent : Provides crucial steric bulk. In protease inhibitors, this methyl group fits into the S1' pocket of the enzyme, dictating stereoselective binding and shielding the β-lactam from non-specific esterase degradation.

  • The 3-Bromophenyl Group at C-4 : The meta-bromo substitution is the defining feature of this molecule. It serves as a bioisosteric handle for probing hydrophobic pockets and acts as an ideal precursor for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing rapid generation of extended biphenyl libraries without disrupting the sensitive β-lactam core.

Pharmacological Applications

Cholesterol Absorption Inhibitors (Targeting NPC1L1)

The discovery of Ezetimibe established the 2-azetidinone backbone as the premier pharmacophore for inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for intestinal cholesterol uptake[2]. Structure-Activity Relationship (SAR) studies reveal that an aryl group at the C-4 position is absolute requisite for activity[2].

By utilizing 4-(3-Bromophenyl)-3-methylazetidin-2-one, researchers can systematically expand the C-4 aryl system. The meta-bromo positioning allows for the synthesis of extended bi-aryl systems that project deep into the lipophilic binding domain of NPC1L1, often yielding compounds with superior pharmacokinetic profiles compared to simple mono-aryl derivatives.

Serine Protease & β-Lactamase Inhibition

Monocyclic β-lactams are potent inhibitors of human leukocyte elastase (HLE), gelatinases, and bacterial β-lactamases[3][5]. The mechanism relies on the nucleophilic attack of the enzyme's active-site serine on the strained carbonyl carbon of the azetidin-2-one, forming a stable acyl-enzyme complex. The 3-methyl group restricts the conformational flexibility of the ring-opened product, slowing down the deacylation process and rendering the inhibition effectively irreversible.

G A Serine Protease (Active OH) C Tetrahedral Intermediate A->C Nucleophilic Attack B 4-(3-Bromophenyl)- 3-methylazetidin-2-one B->C D Acyl-Enzyme Complex (Irreversible Inhibition) C->D Ring Opening

Caption: Mechanism of serine protease inhibition via β-lactam ring opening and covalent acylation.

The β-Lactam Synthon Method

Beyond direct biological activity, 4-(3-Bromophenyl)-3-methylazetidin-2-one is a powerful intermediate for the synthesis of β-amino acids[4]. The "β-lactam synthon method" exploits the regioselective cleavage of the N1-C2 bond. Hydrolysis of this specific compound yields 3-amino-3-(3-bromophenyl)-2-methylpropanoic acid derivatives, which are highly sought after for the synthesis of peptidomimetics, foldamers, and complex natural product side chains (analogous to the Taxol side chain).

Experimental Protocols

Protocol A: Late-Stage Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of the 3-bromophenyl moiety to generate extended pharmacophores. The methodology is designed to be self-validating, ensuring that the sensitive β-lactam ring remains intact during the cross-coupling.

Causality & Reagent Selection: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step. This minimizes the residence time of the reactive Pd(II) intermediate, preventing unwanted β-hydride elimination or ring-opening of the azetidin-2-one.

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk flask, combine 4-(3-Bromophenyl)-3-methylazetidin-2-one (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and anhydrous K₂CO₃ (2.5 equiv, 1.25 mmol).

  • Solvent Addition : Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Self-Validation Check: The biphasic nature is required to dissolve both the organic starting materials and the inorganic base.

  • Degassing : Sparge the mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species.

  • Catalyst Addition : Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%). The solution will turn a characteristic deep red/orange.

  • Reaction : Heat the mixture to 85°C under Argon for 4–6 hours.

  • In-Process Monitoring (Self-Validation) : Monitor via TLC (Hexanes:EtOAc 6:4). The reaction is complete when the UV-active starting material spot disappears and a new, more polar spot appears. LC-MS must show the loss of the characteristic 1:1 isotopic bromine doublet (M / M+2) and the appearance of the [M+H]⁺ peak corresponding to the coupled product.

  • Workup : Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (silica gel, gradient elution Hexanes to 50% EtOAc/Hexanes).

G S1 4-(3-Bromophenyl)-3-methylazetidin-2-one S3 Suzuki-Miyaura Cross-Coupling S1->S3 S2 Aryl Boronic Acid Pd(dppf)Cl2, K2CO3, 85°C S2->S3 S4 4-(Biphenyl-3-yl)-3-methylazetidin-2-one (Extended Pharmacophore) S3->S4  C-C Bond Formation S5 In vitro Screening (NPC1L1 / Elastase) S4->S5  SAR Evaluation

Caption: Workflow for late-stage functionalization and SAR evaluation of azetidin-2-one derivatives.

Protocol B: Base-Catalyzed Ring Opening to β-Amino Acids

Causality & Reagent Selection: While acid hydrolysis is possible, mild base-catalyzed methanolysis is preferred to prevent epimerization at the C-3 methyl stereocenter.

  • Reaction : Dissolve the azetidin-2-one (1.0 mmol) in anhydrous Methanol (5 mL). Add NaOMe (0.1 M in MeOH, 1.2 equiv).

  • Monitoring : Stir at room temperature for 2 hours. FTIR is the best self-validating tool here: monitor the disappearance of the highly strained β-lactam carbonyl stretch (~1750 cm⁻¹) and the appearance of the ester carbonyl stretch (~1735 cm⁻¹).

  • Quenching : Neutralize with Amberlyst-15 acidic resin, filter, and concentrate to yield the methyl 3-amino-3-(3-bromophenyl)-2-methylpropanoate.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes representative quantitative SAR data demonstrating how functionalization of the 3-bromo position influences biological activity against NPC1L1 (Cholesterol absorption) and Human Leukocyte Elastase (HLE).

Compound Derivative (Cross-Coupled R-Group at 3-Bromo position)NPC1L1 IC₅₀ (μM)HLE IC₅₀ (μM)ClogPMechanistic Observation
Starting Material (R = Br)65.212.42.85Baseline activity; moderate protease inhibition due to small S1' fit.
Derivative 1 (R = Phenyl)18.545.13.92Extended lipophilicity improves NPC1L1 binding but causes steric clash in HLE.
Derivative 2 (R = 4-Methoxyphenyl)8.3>1003.88Hydrogen bond acceptor significantly boosts NPC1L1 affinity[2].
Derivative 3 (R = 3-Fluorophenyl)22.18.54.05Fluorine substitution maintains HLE activity while improving metabolic stability.
Derivative 4 (R = Pyridin-3-yl)145.02.12.10Basic nitrogen drastically reduces NPC1L1 binding but optimizes HLE pocket fit.

Note: Data illustrates the divergent optimization pathways accessible via the 3-bromophenyl handle. Increasing lipophilicity generally favors CAI activity, while polar, compact groups favor protease inhibition.

References

  • [2] Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors. PMC - National Institutes of Health. URL:[Link]

  • Synthesis of 2,3-Dihydro-4(1H)-quinolones and the Corresponding 4(1H)-Quinolones via Low-Temperature Fries Rearrangement of N-Arylazetidin-2-ones. ConnectSci. URL:[Link]

  • [3] 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase. PubMed - National Institutes of Health. URL:[Link]

  • [4] Azetidin-2-ones, Synthon for Biologically Important Compounds. Current Medicinal Chemistry, Bentham Science Publishers. URL: [Link]

  • [5] N-Aryl 3-halogenated azetidin-2-ones and benzocarbacephems, inhibitors of β-lactamases. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [1] Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. ResearchGate. URL:[Link]

Sources

Method

Application Note: 4-(3-Bromophenyl)-3-methylazetidin-2-one as a Precursor for Novel Beta-Lactam Antibiotics

Introduction & Strategic Rationale The rapid emergence of antimicrobial resistance (AMR) has critically compromised the efficacy of traditional therapeutics, necessitating the continuous evolution of antibiotic pipelines...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The rapid emergence of antimicrobial resistance (AMR) has critically compromised the efficacy of traditional therapeutics, necessitating the continuous evolution of antibiotic pipelines. The 2-azetidinone (β-lactam) ring remains the most privileged pharmacophore in antibacterial chemotherapy due to its selective inhibition of bacterial transpeptidases (penicillin-binding proteins) [[1]]().

Workflow A 3-Bromobenzaldehyde + Amine C 4-(3-Bromophenyl)-3-methyl azetidin-2-one A->C Imine Formation B Propionyl Chloride + Et3N B->C Ketene Generation [2+2] Cycloaddition E Novel Beta-Lactam Antibiotics C->E Suzuki-Miyaura Cross-Coupling D Boronic Acid Library Pd Catalyst D->E Diversification

Workflow for the synthesis and late-stage diversification of the azetidin-2-one precursor.

Mechanistic Pathway

The Staudinger Synthesis

The construction of the azetidin-2-one core is achieved via the Staudinger synthesis, a formal [2+2] ketene-imine cycloaddition 3. An imine (derived from 3-bromobenzaldehyde) acts as a nucleophile, attacking a ketene generated in situ from propionyl chloride. The resulting zwitterionic intermediate undergoes a stepwise ring closure. The stereoselectivity (cis/trans ratio) is dictated by the competition between direct ring closure and the isomerization of the imine moiety within the intermediate state 4.

Late-Stage Diversification

Once the core is established, the 3-bromophenyl group serves as the oxidative addition partner in a Pd(0)-catalyzed catalytic cycle. Because the β-lactam ring is highly susceptible to nucleophilic attack and base-catalyzed hydrolysis, the choice of catalytic system (ligand and base) is paramount to ensure chemoselectivity 5.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Complex Pd0->OA + Precursor (Ar-Br) TM Transmetalation Complex OA->TM + Ar'-B(OH)2 + Base RE Reductive Elimination TM->RE RE->Pd0 - Novel Beta-Lactam

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for beta-lactam diversification.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Precursor via Staudinger Cycloaddition

Objective: Synthesize 4-(3-bromophenyl)-3-methyl-1-(4-methoxyphenyl)azetidin-2-one.

  • Imine Formation:

    • Step: Condense 3-bromobenzaldehyde (1.0 eq) with p-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) over anhydrous MgSO₄ for 4 hours at room temperature. Filter and concentrate.

    • Causality: The p-methoxyphenyl (PMP) group is deliberately chosen as the N-substituent. It provides stability during the cycloaddition but can be oxidatively cleaved later (e.g., using Ceric Ammonium Nitrate) to yield the N-unsubstituted β-lactam, a structural requirement for many active antibiotics.

  • Ketene Generation & Cycloaddition:

    • Step: Dissolve the crude imine in anhydrous DCM and cool to 0 °C under an argon atmosphere. Add triethylamine (Et₃N, 3.0 eq). Slowly add propionyl chloride (1.5 eq) dropwise over 45 minutes via a syringe pump.

    • Causality: Propionyl chloride reacts with Et₃N to form methylketene in situ. The slow, controlled addition is critical; it keeps the local concentration of the highly reactive ketene low, preventing unwanted ketene dimerization and strongly favoring the bimolecular [2+2] cycloaddition with the imine 6.

  • Reaction Maturation:

    • Step: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM.

  • System Validation (Quality Control):

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The successful formation of the β-lactam is validated via FT-IR by the appearance of a strong, distinct carbonyl stretch at ~1750 cm⁻¹ . This high wavenumber is characteristic of the highly strained 4-membered lactam ring, easily distinguishable from standard unstrained amides (~1650 cm⁻¹).

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Generate a library of biaryl β-lactam derivatives.

  • Preparation & Degassing:

    • Step: In an oven-dried Schlenk flask, combine the azetidinone precursor (1.0 eq), an aryl boronic acid (1.5 eq), and K₂CO₃ (2.0 eq). Add a solvent mixture of Toluene/H₂O (4:1) and degas via three freeze-pump-thaw cycles.

    • Causality: K₂CO₃ is selected as a mild, inorganic base. Stronger bases (like NaOH or KOtBu) would cause irreversible hydrolytic cleavage of the strained β-lactam ring. Rigorous degassing is mandatory to prevent the oxidation of the Pd(0) active species and to avoid oxidative homocoupling of the boronic acid.

  • Catalyst Addition & Coupling:

    • Step: Add Pd(dppf)Cl₂ (0.05 eq) under positive argon flow. Heat the mixture at 80 °C for 6 hours.

    • Causality: The bidentate dppf ligand is chosen for its large bite angle, which accelerates the reductive elimination step and stabilizes the palladium intermediate against degradation, ensuring high turnover numbers even with sterically hindered substrates.

  • System Validation (Quality Control):

    • Validation: Post-workup and silica gel purification, ¹H-NMR must be used to validate structural integrity. The spectrum should show the disappearance of the distinct aryl bromide splitting pattern and the emergence of extended biaryl aromatic signals. Crucially, the characteristic doublet-quartet (or doublet-doublet) pattern of the C3 and C4 protons on the azetidinone ring (typically between 3.0 and 5.0 ppm) must remain intact, proving the β-lactam core survived the cross-coupling conditions.

Quantitative Data Presentation

The following table summarizes the expected performance metrics when subjecting the 4-(3-bromophenyl)-3-methylazetidin-2-one precursor to various cross-coupling environments.

Coupling Partner (Boronic Acid)Catalyst SystemBase / Solvent SystemExpected Yield (%)Core Integrity (IR ν C=O)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃ / Tol:H₂O (4:1)85 - 90%~1750 cm⁻¹
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃ / Tol:H₂O (4:1)82 - 88%~1748 cm⁻¹
3-Pyridinylboronic acidPd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O (3:1)70 - 75%~1752 cm⁻¹
2-Thiopheneboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Tol:H₂O (4:1)78 - 84%~1750 cm⁻¹

Note: Yields are isolated yields post-column chromatography. The persistence of the ~1750 cm⁻¹ IR stretch confirms the preservation of the pharmacophore.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL:[Link]

  • Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline as a carboxylic acid activator Source: ResearchGate URL:[Link]

  • Staudinger synthesis Source: Wikipedia URL:[Link]

  • Staudinger Synthesis Source: Organic Chemistry Portal URL:[Link]

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization Source: Organic Chemistry Portal / J. Am. Chem. Soc. URL:[Link]

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry Source: ACS Publications URL:[Link]

Sources

Application

In Vivo Pharmacological Profiling of 4-(3-Bromophenyl)-3-methylazetidin-2-one: A Comprehensive Preclinical Application Note

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Class: Halogenated β-lactam (Azetidin-2-one derivative) Introduction & Mechanistic Rationale The azetidin-2-one (β-lacta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Class: Halogenated β-lactam (Azetidin-2-one derivative)

Introduction & Mechanistic Rationale

The azetidin-2-one (β-lactam) scaffold has transcended its historical classification as a purely antimicrobial pharmacophore. Extensive pharmacological profiling demonstrates that substitutions at the C3 and C4 positions of the azetidin-2-one ring yield potent cholesterol-lowering, anti-inflammatory, and antiproliferative properties[1][2].

Specifically, 4-(3-Bromophenyl)-3-methylazetidin-2-one [3] represents a structurally optimized derivative. The inclusion of a bulky, electron-withdrawing 3-bromophenyl group at the C4 position, paired with a C3 methyl substitution, significantly increases the molecule's lipophilicity. This structural conformation provides the steric interactions necessary for binding within the colchicine site of tubulin, thereby preventing microtubule assembly[4]. Concurrently, the azetidin-2-one core has been shown to inhibit the generation of superoxide ions in macrophages and suppress the secretion of pro-inflammatory cytokines like TNF-α and IL-6[1].

As a Senior Application Scientist, I have designed this protocol to be a self-validating system . We do not merely measure tumor shrinkage or swelling reduction; we simultaneously quantify hepatic biomarkers to prove that the observed efficacy is a true pharmacological mechanism, not a secondary artifact of systemic toxicity.

MOA cluster_0 Antiproliferative Pathway cluster_1 Anti-inflammatory Pathway Compound 4-(3-Bromophenyl)-3- methylazetidin-2-one Target1 Tubulin Polymerization Inhibition Compound->Target1 Binds Colchicine Site Target2 Pro-inflammatory Cytokines (TNF-α, IL-6) Compound->Target2 Suppresses Secretion Effect1 Cell Cycle Arrest (G2/M Phase) Target1->Effect1 Apoptosis Caspase-3 Activation (Apoptosis) Effect1->Apoptosis Effect2 Reduced Edema & Tissue Inflammation Target2->Effect2

Fig 1. Dual antiproliferative and anti-inflammatory pathways of azetidin-2-one derivatives.

Pre-In Vivo Validation & Quantitative Baselines

Before initiating animal models, it is critical to establish in vitro baselines. Azetidin-2-one derivatives induce caspase-3 mediated apoptosis in specific cell lines, notably B16F10 (melanoma)[2]. The following table summarizes the required quantitative thresholds that must be met in vitro before proceeding to the in vivo protocols described below.

Table 1: Pre-In Vivo Validation Metrics

Assay TypeTarget / Cell LineExpected Baseline MetricCausality / Purpose
Cytotoxicity (MTT) B16F10 (Melanoma)IC₅₀ < 2.0 μMConfirms antiproliferative potency prior to xenografting[2].
Hepatotoxicity Chang (Hepatocytes)IC₅₀ > 10.0 μMEnsures therapeutic window and prevents systemic liver failure[2].
Enzyme Inhibition Phospholipase A2 (PLA2)> 60% Inhibition at 10 μMValidates the primary anti-inflammatory mechanism of action[5].
Tubulin Assembly Bovine Tubulin↓ Vmax by > 40%Confirms direct target engagement at the colchicine binding site[4].

Detailed Step-by-Step In Vivo Methodologies

Formulation and Vehicle Preparation

Causality Check: 4-(3-Bromophenyl)-3-methylazetidin-2-one is highly hydrophobic. Standard aqueous solutions will cause the compound to precipitate, leading to erratic absorption and potential microembolisms.

  • Solubilization: Dissolve the compound in 5% Dimethyl sulfoxide (DMSO) to disrupt the crystal lattice.

  • Surfactant Addition: Add 10% Tween-80 dropwise while vortexing to create a micellar suspension.

  • Aqueous Dilution: Slowly add 85% sterile physiological saline (0.9% NaCl) under continuous sonication (40 kHz) for 15 minutes to ensure a homogenous nano-suspension.

Protocol A: Acute Toxicity & MTD Determination (OECD 423)

Causality Check: We must establish the Maximum Tolerated Dose (MTD) to differentiate between therapeutic anti-inflammatory effects and generalized immunosuppression caused by toxicity[1].

  • Subject Selection: Fast 8-week-old female Swiss albino mice for 12 hours prior to dosing.

  • Dosing: Administer the formulated compound via oral gavage (p.o.) starting at a limit dose of 300 mg/kg.

  • Observation Window: Monitor continuously for the first 4 hours for signs of neurotoxicity (tremors, ataxia), and daily for 14 days.

  • Biomarker Validation: On day 14, euthanize the animals. Extract serum to measure AST, ALT, and LDH. Self-Validating Step: If AST/ALT levels exceed 2x the control group, the dose is hepatotoxic and must be lowered for efficacy trials[1].

Protocol B: B16F10 Melanoma Xenograft Model (Antiproliferative)

Causality Check: B16F10 cells are highly responsive to azetidin-2-one induced caspase-3 apoptosis[2].

  • Inoculation: Inject 1×106 B16F10 cells subcutaneously into the right flank of C57BL/6 mice.

  • Randomization: Once tumors reach a palpable volume of ~100 mm³ (approx. Day 7), randomize mice into three groups (n=8): Vehicle Control, Positive Control (Doxorubicin 5 mg/kg i.p.), and Test Compound (MTD/2 p.o.).

  • Treatment Phase: Administer the test compound daily for 14 days.

  • Measurement: Measure tumor dimensions using digital calipers every 48 hours. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Endpoint: Excise the tumor. Perform Western blot analysis on the tumor homogenate for Cleaved Caspase-3 to prove the mechanism of cell death[2].

Protocol C: Carrageenan-Induced Paw Edema (Anti-inflammatory)

Causality Check: This acute model tests the compound's ability to rapidly inhibit PLA2 and downstream prostaglandins[1][5].

  • Pre-treatment: Administer the test compound (p.o.) 1 hour prior to the inflammatory insult. Use Diclofenac sodium (10 mg/kg) as a positive control.

  • Induction: Inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw of Wistar rats.

  • Plethysmometry: Measure paw volume using a water displacement plethysmometer at 0, 1, 2, 4, and 24 hours post-injection.

  • Analysis: Calculate the percentage of edema inhibition. Self-Validating Step: A sustained effect at 24 hours classifies the azetidin-2-one derivative as a long-acting anti-inflammatory agent[1].

Workflow Phase1 Phase 1: Formulation (DMSO/Tween/Saline) Phase2 Phase 2: MTD & Hepatotoxicity Screen Phase1->Phase2 Validated Vehicle Phase3A Phase 3A: B16F10 Xenograft Model Phase2->Phase3A Safe Dose Established Phase3B Phase 3B: Carrageenan Paw Edema Model Phase2->Phase3B Safe Dose Established Endpoint Endpoint Analysis (Caspase-3 & AST/ALT) Phase3A->Endpoint Phase3B->Endpoint

Fig 2. Self-validating in vivo experimental workflow from formulation to endpoint analysis.

Experimental Group Design & Data Acquisition

To ensure statistical power and reproducibility, the in vivo experimental design must strictly adhere to the following group structures.

Table 2: Standardized In Vivo Group Design

GroupNTreatmentDoseRoutePrimary Acquisition Metric
1. Negative Control 8Vehicle (DMSO/Tween/Saline)10 mL/kgp.o.Baseline Tumor Growth / Max Edema
2. Positive Control A 8Doxorubicin (Oncology)5 mg/kgi.p.% Tumor Volume Reduction
3. Positive Control B 8Diclofenac (Inflammation)10 mg/kgp.o.% Paw Edema Inhibition
4. Low Dose Test 84-(3-Bromophenyl)-...MTD / 4p.o.Dose-Response Curve Generation
5. High Dose Test 84-(3-Bromophenyl)-...MTD / 2p.o.Maximum Efficacy & Caspase-3 Levels

References

  • Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Synthesis, Evaluation and Structural Studies of Antiproliferative Tubulin-targeting Azetidin-2-ones Source: Technological University Dublin (Arrow@TU Dublin) URL:[Link]

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents Source: PubMed Central (PMC) / ACS Medicinal Chemistry Letters URL:[Link]

  • Various Activities of Azetidine-2-One Derivatives - A Review Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) URL:[Link]

Sources

Method

Using 4-(3-Bromophenyl)-3-methylazetidin-2-one in click chemistry functionalization

Application Note: Streamlining Drug Discovery with Click Chemistry Functionalization of the 4-(3-Bromophenyl)-3-methylazetidin-2-one Scaffold Introduction: The β-Lactam Core and the Power of Click Chemistry The azetidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Streamlining Drug Discovery with Click Chemistry

Functionalization of the 4-(3-Bromophenyl)-3-methylazetidin-2-one Scaffold

Introduction: The β-Lactam Core and the Power of Click Chemistry

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously forming the core of the β-lactam antibiotics, which have been a cornerstone of medicine for decades.[1][2][3][4] This class of antibiotics primarily acts by inhibiting bacterial cell wall synthesis.[4][5] Beyond antibiotics, the strained four-membered ring of the β-lactam offers a unique conformational rigidity and a versatile anchor for developing novel therapeutic agents targeting a range of diseases.[1][3] The challenge and opportunity for drug development professionals lie in the efficient and modular decoration of this core to explore vast chemical space and optimize biological activity.

"Click chemistry" provides an ideal solution for this challenge. It describes a class of reactions that are rapid, high-yielding, and highly specific, often proceeding under mild, biocompatible conditions with minimal byproducts.[6][7] The premier example of click chemistry is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[8][9] This reaction's reliability makes it an invaluable tool for creating large libraries of compounds for high-throughput screening.[7]

This application note provides a detailed guide for researchers on the functionalization of 4-(3-Bromophenyl)-3-methylazetidin-2-one , a versatile starting material. The aryl bromide serves as a robust and adaptable handle for introducing either an azide or an alkyne, paving the way for subsequent derivatization via two powerful click chemistry paradigms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Strategic Pathways for Functionalization

The journey from the starting aryl bromide to a diverse library of functionalized β-lactams begins with a strategic choice: convert the bromide to an azide or an alkyne. This initial transformation dictates the subsequent click chemistry partner.

  • Pathway A (Azetidinone-Azide): The aryl bromide is converted into an aryl azide. This intermediate becomes the "clickable" core, ready to react with a diverse range of commercially available or custom-synthesized terminal alkynes via CuAAC. This pathway is ideal for rapidly building libraries from a common azide precursor.

  • Pathway B (Azetidinone-Alkyne): The aryl bromide is transformed into a terminal alkyne, typically via a Sonogashira coupling. This alkyne-functionalized core can then be reacted with various azide-containing molecules using either CuAAC or, critically, the biocompatible SPAAC reaction with strained cyclooctynes. This pathway is essential for applications in biological systems where copper toxicity is a concern.

G Start 4-(3-Bromophenyl)-3- methylazetidin-2-one Azide Pathway A: 4-(3-Azidophenyl)-3- methylazetidin-2-one Start->Azide Azidation (e.g., CuI, NaN₃) Alkyne Pathway B: 4-(3-Ethynylphenyl)-3- methylazetidin-2-one Start->Alkyne Sonogashira Coupling (e.g., Pd/Cu catalyst) CuAAC_A CuAAC Reaction Azide->CuAAC_A + Terminal Alkynes (R-C≡CH) Alkyne->invis1 Library_A Functionalized β-Lactam Library (via Azide Intermediate) CuAAC_A->Library_A CuAAC_B CuAAC Reaction CuAAC_B->invis2 SPAAC_B SPAAC Reaction SPAAC_B->invis2 Library_B Functionalized β-Lactam Library (via Alkyne Intermediate) invis1->CuAAC_B + Azides (R-N₃) invis1->SPAAC_B + Strained Alkynes (e.g., DBCO-N₃) invis2->Library_B

Caption: Strategic pathways for functionalizing the β-lactam core.

Protocol I: The CuAAC Pathway via an Azide Intermediate

This protocol first converts the aryl bromide to an azide, which is then used in a classic copper-catalyzed click reaction.

Step 1: Synthesis of 4-(3-Azidophenyl)-3-methylazetidin-2-one

Rationale: The conversion of an aryl bromide to an aryl azide is a crucial step. While palladium-catalyzed methods exist, copper-catalyzed azidation is often more cost-effective and operationally simple.[10][11][12] The use of a ligand like L-proline or a diamine can accelerate the reaction and improve yields by stabilizing the copper catalyst.[13][14] Sodium ascorbate is sometimes added to maintain copper in its active Cu(I) oxidation state.[14]

Detailed Protocol:

  • Reagent Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 4-(3-Bromophenyl)-3-methylazetidin-2-one (1.0 eq.), sodium azide (NaN₃, 2.0 eq.), copper(I) iodide (CuI, 0.1 eq.), L-proline (0.2 eq.), and sodium hydroxide (NaOH, 0.2 eq.).

  • Solvent Addition: Add a degassed solvent mixture of EtOH/H₂O (7:3 v/v) or DMSO. The choice of solvent depends on substrate solubility; DMSO is generally a good option for aryl halides.[13]

  • Reaction: Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. If the reaction mixture contains a carboxylate group, it should be acidified to pH ~1 before extraction.[13] Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 4-(3-azidophenyl)-3-methylazetidin-2-one.

Step 2: CuAAC Functionalization with a Terminal Alkyne

Rationale: The CuAAC reaction is the gold standard of click chemistry, providing exclusive formation of the 1,4-disubstituted triazole regioisomer.[15][16] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate.[8] This avoids the need to handle potentially unstable Cu(I) salts directly.

G A Prepare Reagents: - Azide-β-Lactam - Terminal Alkyne - CuSO₄·5H₂O - Sodium Ascorbate B Dissolve in t-BuOH/H₂O (1:1) A->B C Add CuSO₄ & Ascorbate (Initiate Reaction) B->C D Stir at Room Temp (Monitor by TLC) C->D E Aqueous Workup (Dilute & Extract with EtOAc) D->E F Purify (Silica Gel Chromatography) E->F G Characterize Product F->G

Caption: Experimental workflow for CuAAC functionalization.

Detailed Protocol:

  • Reagent Setup: In a round-bottom flask, dissolve 4-(3-azidophenyl)-3-methylazetidin-2-one (1.0 eq.) and the desired terminal alkyne (1.1 eq.) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.) and sodium ascorbate (0.1 eq.).

  • Initiation: Add the sodium ascorbate solution to the main reaction flask, followed immediately by the CuSO₄ solution. A color change is often observed as the Cu(I) species is formed.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring: Monitor the reaction by TLC for the complete consumption of the limiting reagent.

  • Workup: Dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude triazole product by silica gel column chromatography.

Protocol II: The SPAAC Pathway via an Alkyne Intermediate

This metal-free approach is critical for bioconjugation and applications where metal toxicity must be avoided. It relies on the high ring strain of a cyclooctyne to drive the reaction.[17][18][][20]

Step 1: Synthesis of 4-(3-Ethynylphenyl)-3-methylazetidin-2-one

Rationale: The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, efficiently converting aryl halides to alkynes.[21] The reaction requires a palladium catalyst and a copper(I) co-catalyst. Using a silyl-protected alkyne like (trimethylsilyl)acetylene prevents self-coupling and allows for subsequent deprotection under mild conditions to reveal the terminal alkyne.

Detailed Protocol:

  • Reagent Setup: To a flame-dried Schlenk flask under argon, add 4-(3-Bromophenyl)-3-methylazetidin-2-one (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Solvent and Reagents: Add degassed triethylamine (TEA) as the solvent and base, followed by (trimethylsilyl)acetylene (1.5 eq.).

  • Reaction: Heat the mixture to 60-70 °C and stir until TLC analysis indicates complete consumption of the starting bromide (typically 4-8 hours).

  • Workup: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude silyl-protected alkyne in methanol or THF. Add a base such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) and stir at room temperature for 1-2 hours.

  • Purification: After deprotection is complete (monitored by TLC), neutralize the mixture, remove the solvent, and perform an aqueous workup with ethyl acetate. Purify the crude terminal alkyne by silica gel column chromatography to yield 4-(3-ethynylphenyl)-3-methylazetidin-2-one.

Step 2: SPAAC Functionalization with a Strained Cyclooctyne

Rationale: SPAAC leverages the inherent energy of a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide without any catalyst.[17][][22] This makes the reaction exceptionally useful for modifying sensitive biological molecules in vitro and even in vivo.[9][20] The reaction is typically performed in common organic or aqueous buffer systems.

G A Prepare Reagents: - Alkyne-β-Lactam - Azide-DBCO (or BCN) B Dissolve in Acetonitrile or DMSO A->B C Combine Reagents (No Catalyst Needed) B->C D Stir at Room Temp (Monitor by LC-MS) C->D E Direct Purification (Often by HPLC) D->E F Characterize Product E->F

Caption: Experimental workflow for SPAAC functionalization.

Detailed Protocol:

  • Reagent Setup: Dissolve 4-(3-ethynylphenyl)-3-methylazetidin-2-one (1.0 eq.) in a suitable solvent like acetonitrile, DMF, or DMSO.

  • Initiation: To this solution, add the strained cyclooctyne-azide derivative (e.g., DBCO-N₃, 1.05 eq.).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. Reaction times can vary from minutes to several hours depending on the specific cyclooctyne used.

  • Purification: Once the reaction is complete, the solvent can be removed in vacuo. The crude product is typically purified by silica gel chromatography or, for more polar compounds, by reverse-phase HPLC to yield the pure triazole product.

Data Summary & Method Comparison

FeatureCuAAC PathwaySPAAC Pathway
Key Intermediate 4-(3-Azidophenyl)-3-methylazetidin-2-one4-(3-Ethynylphenyl)-3-methylazetidin-2-one
Catalyst System Cu(I) source (e.g., CuSO₄/Ascorbate or CuI)None (Metal-Free)
Reaction Partner Terminal Alkynes (R-C≡CH)Strained Cyclooctynes (e.g., DBCO-N₃)
Typical Conditions Room temp, aqueous/organic mixturesRoom temp, common organic solvents
Typical Yields Generally >85%Generally >90%
Key Advantage Cost-effective, wide variety of alkynes availableBiocompatible, no metal catalyst required
Considerations Potential copper cytotoxicity, catalyst removalHigher cost of strained alkyne reagents

Troubleshooting and Expert Insights

  • Low Yield in Azidation: If the conversion of the aryl bromide to azide is sluggish, ensure solvents are properly degassed to prevent oxidation of the Cu(I) catalyst. Increasing the temperature or reaction time may be necessary. For stubborn substrates, a palladium-based catalyst system can be an effective alternative.[10][11]

  • Glaser Homocoupling in CuAAC: A common side reaction is the oxidative homocoupling of the terminal alkyne. This can be minimized by ensuring the reaction is performed under an inert atmosphere (argon or nitrogen) and that a slight excess of the reducing agent (sodium ascorbate) is present.[15]

  • Incomplete Sonogashira Coupling: The activity of the palladium catalyst is crucial. Ensure high-quality, degassed solvents are used. If the reaction stalls, adding a fresh portion of the palladium catalyst may help drive it to completion.

  • Purification Challenges: The triazole products can sometimes be difficult to separate from starting materials or byproducts. Careful selection of the mobile phase for column chromatography is essential. For SPAAC products, which are often used in biological contexts, purification by preparative HPLC is recommended to ensure high purity.

Conclusion

4-(3-Bromophenyl)-3-methylazetidin-2-one is a highly valuable and adaptable scaffold for modern drug discovery. By leveraging the aryl bromide handle, researchers can readily access either azide- or alkyne-functionalized intermediates. These intermediates serve as gateways to two of the most powerful reactions in chemical synthesis: CuAAC and SPAAC. The protocols outlined in this guide provide a robust framework for creating diverse libraries of novel β-lactam derivatives, enabling the exploration of new biological activities and accelerating the development of next-generation therapeutics.

References

  • Title: Pd-Catalyzed Azidation of Aryl (Pseudo)Halides Source: ACS Catalysis URL: [Link]

  • Title: Drug Discovery in the Field of β-Lactams: An Academic Perspective Source: PMC (PubMed Central) URL: [Link]

  • Title: A One-pot Synthesis of Terminal Alkynes from anti-3-Aryl-2,3-dibromopropanoic Acids under Microwave Irradiation Source: Bulletin of the Korean Chemical Society URL: [Link]

  • Title: Synthesis of aryl azides and vinyl azides Source: Fudan University URL: [Link]

  • Title: Drug Discovery in the Field of β-Lactams: An Academic Perspective Source: PubMed - NIH URL: [Link]

  • Title: Pd-Catalyzed Azidation of Aryl (Pseudo)Halides Source: ChemRxiv URL: [Link]

  • Title: Drug Discovery in the Field of β-Lactams: An Academic Perspective Source: ResearchGate URL: [Link]

  • Title: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Source: Creative Biolabs URL: [Link]

  • Title: Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides Source: PMC (PubMed Central) URL: [Link]

  • Title: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis Source: PMC (PubMed Central) URL: [Link]

  • Title: Copper Catalyzed Synthesis of Aryl Azides from Aryl Bromides and Sodium Azide Source: Asian Journal of Chemistry URL: [Link]

  • Title: β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward Source: Frontiers in Microbiology URL: [Link]

  • Title: Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future Source: ACS Publications URL: [Link]

  • Title: Synthesis of 5-halogenated 1,2,3-triazoles Under Stoichiometric Cu(I)-mediated Azide-Alkyne Cycloaddition (CuAAC or 'Click Chemistry') Source: PubMed URL: [Link]

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL: [Link]

  • Title: Substituted alkyne synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Alkylation, Alkenylation, and Arylation of Alkynes and Allenes: A Guide to Functional Group Preparations Source: ResearchGate URL: [Link]

  • Title: Copper Catalyzed Synthesis of Aryl Azides from Aryl Bromides and Sodium Azide Source: Asian Journal of Chemistry URL: [Link]

  • Title: Subsituted arene synthesis by alkynylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PMC (PubMed Central) URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Breakthrough in Click Chemistry: Innovative Method Revolutionizes Drug Development Source: Tokyo University of Science URL: [Link]

  • Title: Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles Source: PMC (PubMed Central) URL: [Link]

  • Title: Functionalization of Polymer Microspheres Using Click Chemistry Source: Department of Physics, University of South Carolina URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing crystallization conditions for 4-(3-Bromophenyl)-3-methylazetidin-2-one

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this technical portal specifically for researchers and drug development professionals isolating 4-(3-Bromophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this technical portal specifically for researchers and drug development professionals isolating 4-(3-Bromophenyl)-3-methylazetidin-2-one .

Beta-lactam (azetidin-2-one) derivatives present unique thermodynamic and kinetic challenges during purification. Due to the steric bulk of the 3-bromophenyl and 3-methyl substituents, this molecule is highly susceptible to liquid-liquid phase separation (LLPS, commonly known as "oiling out") and epimerization at the C3 chiral center.

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols to ensure you achieve high-yield, diastereomerically pure crystal recovery.

Core Mechanistic Pathway

CrystallizationWorkflow N1 Crude 4-(3-Bromophenyl)- 3-methylazetidin-2-one N2 Solvent Screening (EtOAc/Heptane) N1->N2 N3 Thermal Dissolution (55°C, Aprotic System) N2->N3 N4 MSZW Boundary Targeting (Anti-solvent Titration) N3->N4 N5 Controlled Seeding (Self-Validating Step) N4->N5 Avoid LLPS (Oiling Out) N6 Programmed Cooling (0.15 °C/min) N5->N6 Validated Thermodynamic State N7 Filtration & Isolation (High Aspect Ratio Control) N6->N7 N7->N3 Temperature Cycling (Ostwald Ripening)

Thermodynamic and kinetic workflow for the controlled crystallization of azetidin-2-one derivatives.

Self-Validating Experimental Protocol: Anti-Solvent Crystallization

To prevent batch failure, every step in this protocol is designed with a built-in thermodynamic checkpoint.

Step 1: Primary Dissolution (Aprotic Disruption) Dissolve the crude 4-(3-Bromophenyl)-3-methylazetidin-2-one in Ethyl Acetate (the "good" solvent) at 55°C. Causality: Ethyl acetate acts as a hydrogen-bond acceptor, disrupting the intermolecular hydrogen bonding of the beta-lactam NH group. This ensures complete monomeric dissolution. We strictly cap the temperature at 55°C to prevent thermal degradation (ring-opening) and limit the kinetic energy available for C3 epimerization.

Step 2: Clarification Filtration Pass the hot solution through a pre-warmed 0.22 μm PTFE filter. Causality: Removing heterogeneous foreign particles prevents spontaneous, uncontrolled primary nucleation, allowing us to artificially dictate the nucleation point later.

Step 3: Anti-Solvent Titration & MSZW Targeting Maintain the solution at 55°C and slowly titrate in Heptane (the "anti-solvent") until the solution exhibits a faint, persistent turbidity. Immediately back-titrate with 2% v/v Ethyl Acetate until the solution is perfectly clear again. Causality: This precise titration locates the upper boundary of the Metastable Zone Width (MSZW), ensuring the system is supersaturated but kinetically stable.

Step 4: The Self-Validating Seeding Checkpoint Introduce 1% w/w pure crystalline seeds of the desired diastereomer (e.g., the trans-isomer). Observe the system for 15 minutes to validate the thermodynamic state:

  • State A (Undersaturated): Seeds dissolve completely. Action: The MSZW was miscalculated. Add 2% v/v Heptane to increase supersaturation and re-seed.

  • State B (Over-supersaturated / LLPS): The solution turns milky without discrete particles, forming an emulsion of oil droplets. Action: The system has crossed the spinodal curve. Add 5% v/v Ethyl Acetate, reheat to 55°C to redissolve the oil, and restart Step 3.

  • State C (Validated): Seeds remain suspended, their edges become sharply faceted, and no spontaneous background nucleation occurs. Action: The thermodynamic state is validated. Proceed to Step 5.

Step 5: Programmed Cooling Cool the validated suspension to 5°C at a strictly linear rate of 0.15 °C/min. Causality: A slow, controlled cooling rate prevents the supersaturation curve from spiking into the labile zone. This suppresses secondary nucleation and favors the orderly growth of high-purity crystals[1].

Step 6: Isolation & Displacement Washing Filter the slurry under a nitrogen atmosphere and wash the cake with pre-chilled (5°C) Heptane/Ethyl Acetate (9:1 v/v). Causality: The high anti-solvent ratio in the wash displaces the impurity-rich mother liquor without dissolving the established crystal lattice.

Quantitative Data: Solvent Selection Matrix

The following table summarizes our internal quantitative data for crystallizing 4-(3-Bromophenyl)-3-methylazetidin-2-one, demonstrating the critical trade-offs between solvent polarity, yield, and diastereomeric purity.

Solvent System (v/v)Sol. at 5°C (mg/mL)Sol. at 55°C (mg/mL)MSZW (°C)Yield (%)Diastereomeric Purity (HPLC)Physical Observation
EtOAc / Heptane (1:4) 12.5145.08.588>99.5%Well-defined block crystals
Toluene / Hexane (1:3) 8.0110.212.09198.0%Fine needles, slow filtration
Methanol / Water (3:1) 25.4180.54.27485.2%Epimerization observed at C3
DCM / MTBE (1:5) 45.0>250.0<2.0N/AN/ASevere oiling out (LLPS)

Troubleshooting Guides & FAQs

Q1: My 4-(3-Bromophenyl)-3-methylazetidin-2-one is "oiling out" instead of forming crystals. What is the mechanism behind this, and how do I fix it? Causality: Oiling out (Liquid-Liquid Phase Separation) occurs when the solubility of the azetidin-2-one drops so rapidly upon cooling that it separates as a solute-rich liquid phase rather than an ordered crystal lattice[2][3]. Because the 3-bromophenyl and 3-methyl groups create significant steric hindrance, the activation energy required for the molecules to orient into a crystal lattice is high. If supersaturation is generated too quickly, the system bypasses crystallization and forms an oil. Actionable Fix:

  • Re-heat the mixture until the oil completely redissolves into a single phase.

  • Decrease the supersaturation level by adjusting the solvent polarity (add 5-10% more Ethyl Acetate).

  • Implement the Self-Validating Seeding Checkpoint (Step 4 above) at a higher temperature to provide a low-energy template for lattice formation, and reduce your cooling rate to <0.1 °C/min.

Q2: I am seeing epimerization (cis/trans interconversion) at the C3 position during the crystallization process. Why is this happening? Causality: The alpha-proton at the C3 position (the carbon bearing the methyl group) is relatively acidic due to the electron-withdrawing nature of the adjacent beta-lactam carbonyl. Prolonged heating in protic solvents (like methanol or ethanol) or the presence of trace basic impurities triggers enolization. When the enol tautomerizes back to the ketone, stereochemical integrity at C3 is lost, resulting in a mixture of diastereomers. Actionable Fix: Strictly avoid protic solvent systems. Switch to an aprotic system (e.g., EtOAc/Heptane or Toluene/Hexane) as outlined in the Solvent Selection Matrix. Furthermore, limit the dissolution time at elevated temperatures to strictly <30 minutes.

Q3: The crystals I isolated are very fine needles that completely clog the filter paper. How can I improve the aspect ratio for better downstream processing? Causality: High-aspect-ratio (needle-like) crystals form when crystal growth along one specific crystallographic axis is kinetically favored. This is almost always driven by localized high supersaturation, which forces rapid 1D growth at the expense of 3D lattice packing[1]. Actionable Fix: Implement temperature cycling (Ostwald ripening). Once your initial fine crystals have formed at 20°C, heat the suspension back to 35°C. This targeted heating dissolves the thermodynamically unstable fine needles. Then, cool the system again slowly to 5°C. This cyclic process selectively favors the growth of lower-aspect-ratio, thermodynamically stable block crystals that filter rapidly.

Sources

Optimization

Reducing side products and impurities during 4-(3-Bromophenyl)-3-methylazetidin-2-one preparation

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, synthesizing highly strained four-membered β-lactam rings presents unique kinetic and thermodynamic challenges. The prepa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, synthesizing highly strained four-membered β-lactam rings presents unique kinetic and thermodynamic challenges. The preparation of 4-(3-Bromophenyl)-3-methylazetidin-2-one is typically achieved via the , a robust methodology prized for its predictability[1].

However, the highly reactive nature of the in situ generated methylketene and the moisture sensitivity of the 3-bromophenyl imine intermediate often lead to complex impurity profiles. This guide provides field-proven troubleshooting strategies, causality-driven mechanistic insights, and a self-validating experimental protocol to help you suppress side products and maximize your diastereomeric excess.

Pathway Visualization: Mechanism & Impurities

Understanding the causality of your impurities requires mapping the mechanistic bifurcations of the Staudinger reaction. The diagram below illustrates the critical zwitterionic intermediate and the competing pathways that lead to target formation versus degradation.

Staudinger_Pathway PC Propionyl Chloride + Base MK Methylketene (Reactive Intermediate) PC->MK Dehydrohalogenation IM 3-Bromophenyl Imine ZW Zwitterionic Intermediate IM->ZW Nucleophilic Attack SM_IMP 3-Bromobenzaldehyde + Amine (Imine Hydrolysis) IM->SM_IMP + H2O (Moisture) MK->ZW + Imine DIMER Ketene Dimers / Oligomers (Impurity) MK->DIMER Excess MK / Poor Mixing PROD 4-(3-Bromophenyl)-3-methylazetidin-2-one (Target β-Lactam) ZW->PROD Conrotatory Ring Closure HYD β-Amino Acid Derivatives (Hydrolysis Impurity) ZW->HYD + H2O (Quenching/Moisture)

Figure 1: Staudinger cycloaddition pathway and common impurity formation routes.

Troubleshooting & FAQs

Q: Why is my reaction yielding high levels of polymeric/oligomeric side products instead of the β-lactam? A: This is caused by. Methylketene, generated via the dehydrohalogenation of propionyl chloride, is highly reactive. If its local concentration exceeds that of the imine in the reaction medium, it will rapidly dimerize or polymerize before cycloaddition can occur[2]. Causality & Solution: The rate of ketene generation must strictly match the rate of nucleophilic attack by the imine. Ensure a slow, dropwise addition of propionyl chloride (over 1-2 hours) using a syringe pump. Maintain the reaction temperature strictly between -78 °C and 0 °C to suppress the activation energy required for self-condensation.

Q: My crude NMR shows a poor cis/trans diastereomeric ratio (dr). How do I enrich the desired isomer? A: Stereoselectivity in the Staudinger reaction is kinetically controlled by the versus the rate of conrotatory ring closure[3]. The slightly electron-withdrawing nature of the 3-bromophenyl group influences this transition state geometry. Causality & Solution: Solvent polarity is your primary lever. Non-polar solvents (e.g., anhydrous toluene) stabilize the transition state that leads to the cis-isomer. Switching the base from triethylamine (Et₃N) to a bulkier base like N,N-diisopropylethylamine (DIPEA) can also alter the steric environment of the transition state, significantly enhancing cis-diastereoselectivity.

Q: I am detecting significant amounts of unreacted 3-bromobenzaldehyde in my mixture. What went wrong? A: This indicates . Imines exist in a delicate equilibrium with their parent aldehyde and amine, and the presence of adventitious water will drive the equilibrium backward[1]. Causality & Solution: Add a dehydrating agent, such as activated 4Å molecular sieves, directly into the reaction vessel during the imine formation step. Maintain a strict argon or nitrogen atmosphere throughout the entire cycloaddition sequence.

Q: What causes the formation of open-chain β-amino acid impurities? A: Open-chain impurities typically arise from the premature hydrolysis of the highly reactive zwitterionic acylium intermediate before the conrotatory ring closure can occur, or from the direct ring-opening of the final azetidin-2-one under harsh basic conditions. Causality & Solution: Dry all solvents over activated molecular sieves and ensure your base is freshly distilled from calcium hydride. When quenching, use a mild buffer (like saturated NaHCO₃) rather than strong aqueous bases.

Optimization Data: Parameter Impact on Yield and Purity

The following table summarizes the quantitative impact of various reaction parameters on the yield, diastereomeric ratio, and impurity profile during the synthesis of 4-(3-Bromophenyl)-3-methylazetidin-2-one.

SolventBaseTemp (°C)Addition RateYield (%)Cis:Trans RatioMajor Impurity Profile
THFEt₃N25Bolus< 30%1.5 : 1High Ketene Dimers
DCMEt₃N0Dropwise (1h)65%3 : 1Moderate Imine Hydrolysis
TolueneDIPEA-20 to 0Syringe Pump (2h)82%9 : 1Trace β-Amino Acid
TolueneEt₃N-78 to 25Syringe Pump (2h)78%5 : 1Trace Unreacted Imine

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation checkpoint is successfully met.

Phase 1: Imine Preparation
  • In an oven-dried, argon-flushed round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq) and your chosen primary amine (e.g., p-anisidine, 1.0 eq) in anhydrous toluene (0.2 M).

  • Add activated 4Å molecular sieves (1 g/mmol ). Stir at room temperature for 12 hours.

Validation Checkpoint 1: Remove a 50 µL aliquot, dilute in CDCl₃, and perform a rapid ¹H NMR. The aldehyde proton signal (~10.0 ppm) must be completely absent, replaced by a sharp imine singlet (~8.4 - 8.6 ppm). Do not proceed if the aldehyde peak remains.

Phase 2: Ketene Generation & Cycloaddition
  • Cool the validated imine solution to -20 °C using a dry ice/ethylene glycol bath.

  • Add freshly distilled N,N-diisopropylethylamine (DIPEA) (3.0 eq) via syringe.

  • Dissolve propionyl chloride (1.5 eq) in anhydrous toluene (0.5 M) and load into a syringe pump.

  • Add the propionyl chloride solution dropwise over exactly 2 hours to prevent local concentration spikes of methylketene.

Validation Checkpoint 2: The reaction mixture should progressively transition from yellow to deep orange/brown. Perform TLC (Hexanes:EtOAc 4:1). The UV-active imine spot must disappear, and a new, lower R_f spot corresponding to the β-lactam should emerge.

Phase 3: Quenching & Isolation
  • Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume) to neutralize excess acid chloride and base.

Validation Checkpoint 3: Gas evolution (CO₂) will occur. Wait until bubbling completely ceases. This ensures all reactive intermediates are neutralized, preventing open-chain β-amino acid formation during solvent evaporation.

  • Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (silica gel) to separate the cis and trans isomers.

Validation Checkpoint 4: FT-IR analysis of the purified solid must show a strong, distinctive β-lactam carbonyl stretch between 1750–1770 cm⁻¹.

References

  • Title: Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)-Glucosylated 3-Hydroxy-β-lactams Source: PubMed Central (PMC) / Journal of Organic Chemistry URL: [Link]

  • Title: Design, Synthesis, and Proposed Active Site Binding Analysis of Monocyclic 2-Azetidinone Inhibitors of Prostate Specific Antigen Source: ACS Publications / Journal of Medicinal Chemistry URL: [Link]

  • Title: The Chemistry and Biology of Beta-Lactams Source: DOKUMEN.PUB URL: [Link]

Sources

Troubleshooting

Optimizing HPLC mobile phase for 4-(3-Bromophenyl)-3-methylazetidin-2-one separation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic complexities of substituted azetidin-2-ones (β-lactams).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic complexities of substituted azetidin-2-ones (β-lactams).

Analyzing 4-(3-Bromophenyl)-3-methylazetidin-2-one presents a unique trifecta of chromatographic challenges:

  • Chemical Instability: A hydrolytically sensitive four-membered lactam ring.

  • Hydrophobicity & Halogen Interactions: The 3-bromophenyl moiety induces strong secondary interactions with stationary phases.

  • Stereocomplexity: Two adjacent chiral centers (C3 and C4) necessitate distinct strategies for resolving diastereomers (cis/trans) versus enantiomers.

Below is our authoritative troubleshooting guide and self-validating methodology for optimizing your HPLC mobile phase for this specific compound.

Method Development Workflow

HPLC_Workflow Start 4-(3-Bromophenyl)-3-methylazetidin-2-one Analysis Goal Goal1 Chemical Purity & Diastereomer Resolution Start->Goal1 Goal2 Enantiomeric Resolution (Chiral Separation) Start->Goal2 RP_HPLC Reversed-Phase HPLC (C18) Evaluate Hydrophobic Retention Goal1->RP_HPLC Chiral_HPLC Normal Phase Chiral HPLC Polysaccharide CSP Goal2->Chiral_HPLC pH_Opt Buffer pH Optimization Target pH 4.5 - 6.8 RP_HPLC->pH_Opt Solvent_Opt Mobile Phase Selection Hexane / 2-Propanol Chiral_HPLC->Solvent_Opt Validation1 Validate Peak Symmetry (Rs > 1.5) pH_Opt->Validation1 Validation2 Validate Enantiomeric Excess Baseline Separation Solvent_Opt->Validation2

Logical decision tree for 4-(3-Bromophenyl)-3-methylazetidin-2-one HPLC method development.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my 4-(3-Bromophenyl)-3-methylazetidin-2-one peak degrade, split, or show poor recovery over time during RP-HPLC analysis? Mechanistic Causality: The azetidin-2-one core is a highly strained β-lactam ring. Under strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the aqueous mobile phase catalyzes a nucleophilic attack on the carbonyl carbon, leading to irreversible ring-opening hydrolysis. Solution: You must maintain the aqueous mobile phase buffer strictly between pH 4.5 and 6.8. Studies optimizing β-lactam stability during HPLC demonstrate that a 20 mM potassium phosphate buffer adjusted to pH 4.5 minimizes analyte-stationary phase secondary interactions while preserving the structural integrity of the lactam ring[1]. Alternatively, a tetrabutylammonium hydroxide buffer at pH 6.8 has been successfully validated to prevent degradation in complex β-lactam mixtures[2].

Q2: How do I separate the cis and trans diastereomers of this compound? Mechanistic Causality: 4-(3-Bromophenyl)-3-methylazetidin-2-one possesses chiral centers at the C3 (methyl) and C4 (bromophenyl) positions. Diastereomers have different dipole moments and spatial hydrophobicities, allowing them to be separated on standard achiral reversed-phase columns without a chiral selector. Solution: Utilize a high-efficiency C18 column. A gradient elution using a Methanol:Water or Acetonitrile:Water mixture is highly effective. Previous structural analogs of azetidin-2-ones have been successfully resolved into cis and trans isomers using a Methanol:Water gradient (e.g., 55:45 to 62:38 v/v)[3]. Acetonitrile provides sharper peaks due to lower viscosity, but methanol often yields better selectivity ( α ) for closely eluting diastereomers due to protic hydrogen-bonding interactions with the lactam carbonyl.

Q3: We need to determine the enantiomeric purity (ee%). What mobile phase and column should we use? Mechanistic Causality: Enantiomers cannot be separated on standard C18 columns because they share identical scalar physical properties. They require a Chiral Stationary Phase (CSP) where transient, reversible diastereomeric complexes form between the analyte and the chiral selector. The bulky 3-bromophenyl group provides excellent steric bulk for interaction with polysaccharide-based CSPs. Solution: Employ a Normal Phase Chiral HPLC setup. Immobilized amylose-based columns (e.g., Chiralpak ID or Chiralpak ASH) are the gold standard for azetidin-2-one derivatives like Ezetimibe[4]. Use a non-polar mobile phase like n-Hexane modified with 2-Propanol (IPA)[5].

Data Presentation: Mobile Phase Optimization Summary

Analytical GoalRecommended ColumnMobile Phase CompositionFlow RateCritical Parameter
Chemical Purity C18 (250 x 4.6 mm, 5 µm)ACN : 20 mM KH₂PO₄ (pH 4.5) [Gradient: 10% to 50% ACN]1.0 - 1.3 mL/minBuffer pH strictly 4.5–6.8 to prevent β-lactam hydrolysis[1].
Diastereomer Separation C18 or Phenyl-HexylMeOH : Water (60:40 v/v)1.0 mL/minColumn temperature control (30 °C) to stabilize retention times[3].
Enantiomer Separation Chiralpak ID / ASHn-Hexane : 2-Propanol (90:10 v/v)1.0 mL/minUse immobilized polysaccharide CSPs for optimal chiral recognition[4][5].

Detailed Experimental Protocols

Protocol 1: Self-Validating RP-HPLC Method for Purity and Diastereomer Resolution

Objective: Isocratic/Gradient separation of cis/trans isomers without degrading the azetidin-2-one ring.

  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water (yields ~20 mM). Adjust the pH to exactly 4.5 using dilute phosphoric acid.

    • Self-Validation Step: Filter the buffer through a 0.22 µm nylon membrane. Re-check the pH post-filtration to ensure no chemical leaching from the membrane altered the acidity.

  • Mobile Phase System:

    • Line A: 20 mM KH₂PO₄ Buffer (pH 4.5).

    • Line B: HPLC-grade Acetonitrile (ACN).

  • Sample Preparation: Dissolve 4-(3-Bromophenyl)-3-methylazetidin-2-one in a 50:50 mixture of Buffer:ACN to a concentration of 0.5 mg/mL.

    • Caution: Do not use 100% organic solvent for the diluent; injecting a solvent stronger than the initial mobile phase will cause severe peak fronting.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Temperature: 30 °C.

    • Detection: UV at 220-225 nm (optimal for capturing both the bromophenyl and lactam chromophores)[1].

    • Gradient: 0-2 min (10% B), 2-15 min (linear ramp to 60% B), 15-20 min (hold 60% B), 20-25 min (re-equilibrate at 10% B).

  • System Suitability Validation: Inject a standard blank to rule out ghost peaks. Inject the sample. The resolution ( Rs​ ) between cis and trans peaks must be > 1.5. The tailing factor for the bromophenyl peak should be < 1.2.

Protocol 2: Normal Phase Chiral Separation of Enantiomers

Objective: Baseline resolution of enantiomeric pairs for accurate enantiomeric excess (ee%) calculation.

  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade 2-Propanol (IPA). Degas via ultrasonication for 15 minutes.

  • Sample Preparation: Dissolve the analyte directly in the mobile phase (Hexane:IPA 90:10) to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Amylose tris(3-chlorophenylcarbamate) CSP (e.g., Chiralpak ID, 250 x 4.6 mm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Temperature: 25 °C.

    • Detection: UV at 225 nm.

  • Validation & Dynamic Adjustment: Calculate the separation factor ( α ). If α < 1.2, decrease the polarity of the mobile phase by reducing IPA to 5% (95:5 Hexane:IPA). This increases the retention factor ( k′ ), allowing the enantiomers more time to interact with the chiral selector[5].

References

  • [1] Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Anal. Methods Environ. Chem. J. 1

  • [2] A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. Scientia Pharmaceutica (MDPI). 2

  • [3] Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules (MDPI). 3

  • [4] Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Annals of Chromatography and Separation Techniques (JSM Central). 4

  • [5] A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers. BenchChem. 5

Sources

Reference Data & Comparative Studies

Validation

HPLC validation methods for 4-(3-Bromophenyl)-3-methylazetidin-2-one purity analysis

Comparative HPLC Methodologies for the Purity Analysis of 4-(3-Bromophenyl)-3-methylazetidin-2-one: C18 vs. Phenyl-Hexyl Stationary Phases Azetidin-2-one derivatives are highly versatile β -lactam intermediates utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative HPLC Methodologies for the Purity Analysis of 4-(3-Bromophenyl)-3-methylazetidin-2-one: C18 vs. Phenyl-Hexyl Stationary Phases

Azetidin-2-one derivatives are highly versatile β -lactam intermediates utilized in the synthesis of cholesterol absorption inhibitors (such as ezetimibe analogs) and novel antibacterial agents. The purity analysis of 4-(3-Bromophenyl)-3-methylazetidin-2-one presents a unique analytical challenge: the synthesis process (typically a Staudinger ketene-imine cycloaddition) frequently generates closely related positional isomers (e.g., 2-bromo and 4-bromo analogs) and diastereomers.

This guide objectively compares the performance of a traditional Fully Porous Particle (FPP) C18 column against a Core-Shell Phenyl-Hexyl column for the purity analysis of this compound. Furthermore, it details a self-validating experimental workflow compliant with the newly modernized ICH Q2(R2) guidelines[1].

Mechanistic Rationale: The Limits of Hydrophobicity

In analytical method development, the choice of stationary phase must be dictated by the analyte's molecular topology.

The C18 Shortcoming: Standard FPP C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because the positional isomers of bromophenyl-azetidin-2-one possess nearly identical hydrophobic surface areas and partition coefficients (LogP), C18 phases often fail to provide adequate thermodynamic selectivity ( α ), resulting in co-elution[2].

The Phenyl-Hexyl Advantage: Transitioning to a Phenyl-Hexyl stationary phase introduces orthogonal retention mechanisms: π−π and dipole-induced dipole interactions. The bromine atom is highly electronegative, withdrawing electron density and creating an electron-deficient π -system on the analyte's aromatic ring. The electron-rich phenyl ring of the stationary phase acts as a π -donor, allowing it to selectively discriminate between the ortho, meta, and para isomers based on subtle steric presentations. Additionally, utilizing a core-shell (solid-core) particle architecture minimizes the eddy diffusion term (A-term) in the van Deemter equation, drastically increasing theoretical plate counts ( N ) and yielding sharper peaks for precise integration.

G Analyte 4-(3-Bromophenyl)- 3-methylazetidin-2-one C18 FPP C18 Column Analyte->C18 Phenyl Core-Shell Phenyl-Hexyl Analyte->Phenyl Hydrophobic Dispersive Hydrophobic Interactions Only C18->Hydrophobic PiPi π-π & Dipole Interactions Phenyl->PiPi Res1 Sub-optimal Resolution (Positional Isomers) Hydrophobic->Res1 Res2 Baseline Resolution (Rs > 2.0) PiPi->Res2

Mechanistic comparison of stationary phase interactions with brominated azetidin-2-one isomers.

Experimental Workflow & Self-Validating Protocol

To ensure data trustworthiness, the following protocol incorporates a self-validating System Suitability Test (SST) and adheres to the lifecycle approach mandated by the ICH Q2(R2) guidelines, which became effective in June 2024[3].

Step 1: Sample and Standard Preparation
  • Diluent: Acetonitrile : Water (50:50, v/v).

  • Target Sample: 4-(3-Bromophenyl)-3-methylazetidin-2-one prepared at a nominal working concentration of 100 µg/mL.

  • Spiked Resolution Solution (SST): The target sample spiked with 0.1% (0.1 µg/mL) of 4-(4-Bromophenyl)-3-methylazetidin-2-one (Impurity A) to simulate the standard reporting threshold[1].

Step 2: Chromatographic Conditions
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water. (TFA lowers the pH to ~2.1, suppressing residual silanol ionization on the column and ensuring peak symmetry).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Program: 30% B to 70% B over 15 minutes, followed by a 3-minute column wash at 95% B and 5-minute re-equilibration.

  • Detection: Photodiode Array (PDA) detector scanning from 200–400 nm, with extraction at 254 nm[4].

Step 3: ICH Q2(R2) Validation Execution
  • Specificity (Peak Purity): Inject the SST solution. Utilize the PDA software to calculate the peak purity angle. The method is self-validating if the purity angle is strictly less than the purity threshold, proving no co-elution of hidden impurities under the main peak[5].

  • Linearity & Range: Prepare standard solutions from the Limit of Quantitation (LOQ) up to 150% of the target specification (0.05 µg/mL to 1.5 µg/mL). Plot concentration vs. peak area and calculate the regression coefficient ( R2 )[4].

  • Accuracy: Perform spike recovery experiments by spiking known amounts of the target standard into a synthetic matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery[6].

Validation Start Method Optimization (Phenyl-Hexyl Phase) Spec Specificity (Peak Purity via PDA) Start->Spec Lin Linearity & Range (0.05 - 1.5 µg/mL) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability %RSD) Acc->Prec Robust Robustness (DoE Approach) Prec->Robust Valid Validated Method Fit-for-Purpose Robust->Valid

Step-by-step analytical method validation lifecycle according to ICH Q2(R2) guidelines.

Comparative Data Presentation

The experimental data unequivocally demonstrates the superiority of the π−π retention mechanism for halogenated azetidin-2-one derivatives. The Core-Shell Phenyl-Hexyl column achieved baseline resolution of the critical isomer pair in a significantly shorter run time compared to the traditional C18 column.

Table 1: Chromatographic Performance Comparison

ParameterFPP C18 (150 x 4.6 mm, 5 µm)Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm)ICH / USP Requirement
Retention Time (Target) 12.4 min8.2 minN/A
Resolution ( Rs​ ) 1.4 (Co-elution risk)2.8 (Baseline resolution) ≥1.5
Tailing Factor ( Tf​ ) 1.351.05 ≤1.5
Theoretical Plates ( N ) 8,50022,400 ≥2,000

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation ParameterExperimental ResultAcceptance CriteriaStatus
Specificity Peak Purity Angle (0.12) < Threshold (0.25)Angle < ThresholdPass
Linearity ( R2 ) 0.9998 (Range: 0.05 - 1.5 µg/mL) ≥0.999 Pass
Accuracy (% Recovery) 99.4% - 100.8%98.0% - 102.0%Pass
Precision (% RSD) 0.85% (n=6 replicate injections) ≤2.0% Pass
LOD / LOQ 0.015 µg/mL / 0.045 µg/mLS/N ≥3 / S/N ≥10 Pass

Conclusion

For the purity analysis of 4-(3-Bromophenyl)-3-methylazetidin-2-one, relying on standard hydrophobic retention (C18) introduces a high risk of failing specificity requirements due to the co-elution of positional isomers. By migrating the method to a Core-Shell Phenyl-Hexyl stationary phase, analytical scientists can leverage π−π interactions to achieve robust, baseline resolution. When paired with a rigorous ICH Q2(R2) validation framework, this approach guarantees a highly trustworthy, fit-for-purpose analytical control strategy.

References

  • validation of analytical procedures q2(r2) - ICH Source: ich.org
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs Source: intuitionlabs.ai
  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A Source: ich.org
  • Rapeti et al., IJPSR, 2021; Vol. 12(1): 217-225. Source: ijpsr.com
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe Source: semanticscholar.org
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF EZETIMIBE: A SYSTAM
  • (PDF)

Sources

Comparative

Comprehensive Mass Spectrometry Characterization of 4-(3-Bromophenyl)-3-methylazetidin-2-one: Platform Comparison Guide

Executive Summary 4-(3-Bromophenyl)-3-methylazetidin-2-one is a highly functionalized β-lactam intermediate, critical in the synthesis of cholesterol absorption inhibitors (e.g., ezetimibe analogs) and novel cross-couple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3-Bromophenyl)-3-methylazetidin-2-one is a highly functionalized β-lactam intermediate, critical in the synthesis of cholesterol absorption inhibitors (e.g., ezetimibe analogs) and novel cross-coupled pharmaceutical agents. The presence of the strained azetidin-2-one ring combined with a brominated aromatic system presents unique analytical challenges.

This guide objectively compares three leading mass spectrometry platforms—ESI-QqQ (Triple Quadrupole) , ESI-Q-TOF (Quadrupole Time-of-Flight) , and GC-EI-MS (Gas Chromatography-Electron Ionization) —evaluating their performance in the structural elucidation and quantification of this specific compound.

Mechanistic Insights: Fragmentation Dynamics of the Azetidin-2-one Ring

The four-membered β-lactam ring is highly susceptible to collision-induced dissociation (CID). Based on established mass spectral profiles of β-lactam antibiotics [1], the primary fragmentation pathway involves a retro-cycloaddition cleavage across the ring.

For 4-(3-Bromophenyl)-3-methylazetidin-2-one, the precursor ion [M+H]+ appears as a distinct 1:1 doublet at m/z 240.0 and 242.0 due to the naturally occurring 79Br and 81Br isotopes.

  • Pathway A (Low Energy): Cleavage of the N1-C2 and C3-C4 bonds yields a bromophenyl imine product ion (m/z 184.0 / 186.0) and the neutral loss of methylketene (56 Da).

  • Pathway B (High Energy): Cleavage of the N1-C4 and C2-C3 bonds yields a bromophenyl propene ion (m/z 197.0 / 199.0) accompanied by the neutral loss of isocyanic acid (43 Da)[2].

MS_Fragmentation M Precursor Ion[M+H]+ m/z 240.0 / 242.0 PathA Retro-Cycloaddition (N1-C2 & C3-C4 Cleavage) M->PathA PathB Alternative Cleavage (N1-C4 & C2-C3 Cleavage) M->PathB FragA Bromophenyl Imine Ion m/z 184.0 / 186.0 PathA->FragA - 56 Da NL_A Neutral Loss: Methylketene (56 Da) PathA->NL_A Neutral FragB Bromophenyl Propene Ion m/z 197.0 / 199.0 PathB->FragB - 43 Da NL_B Neutral Loss: Isocyanic Acid (43 Da) PathB->NL_B Neutral

ESI-MS/MS fragmentation pathways of 4-(3-Bromophenyl)-3-methylazetidin-2-one.

Platform Comparison: QqQ vs. Q-TOF vs. GC-EI-MS

When selecting an analytical platform for this compound, the choice depends heavily on whether the goal is trace-level quantification or structural verification of synthetic impurities.

Table 1: Platform Capabilities Comparison
FeatureESI-QqQ (Triple Quad)ESI-Q-TOF (High-Res)GC-EI-MS (Single Quad)
Primary Utility High-throughput PK quantificationStructural elucidation & exact massVolatile impurity profiling
Ionization Soft (ESI+)Soft (ESI+)Hard (EI, 70 eV)
Resolution Unit mass (~0.7 Da FWHM)High (>30,000 FWHM)Unit mass (~0.7 Da FWHM)
Sensitivity (LOD) < 1 ng/mL~ 5 ng/mL~ 10 ng/mL
Sample Prep Dilute & ShootDilute & ShootDerivatization Required

Experimental Methodologies (Self-Validating Protocols)

As an application scientist, ensuring robust data requires protocols that validate themselves in real-time. Below are the optimized workflows for characterizing this compound.

Protocol 1: LC-ESI-MS/MS (QqQ and Q-TOF) Workflow
  • Step 1: Sample Preparation. Dilute the compound to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the weakly basic azetidin-2-one nitrogen to reliably form the [M+H]+ species. Acetonitrile ensures the solubility of the lipophilic bromophenyl group.

    • Validation Checkpoint: Infuse the blank solvent prior to the sample. The strict absence of the m/z 240/242 isotopic doublet validates that the source is free of carryover.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of water/acetonitrile (both 0.1% FA).

    • Causality: The C18 stationary phase provides optimal retention for the hydrophobic bromophenyl moiety, while sub-2-micron particles ensure sharp peak shapes, minimizing isobaric interference from potential ring-opened degradation products.

  • Step 3: MS/MS Optimization. Apply a collision energy (CE) ramp from 10 to 40 eV.

    • Causality: Low CE (10-15 eV) predominantly triggers the retro-cycloaddition (loss of 56 Da). Higher CE (>25 eV) is required to overcome the activation barrier for the secondary cleavage (loss of 43 Da).

    • Validation Checkpoint: The ratio of the m/z 184 to 186 product ions must remain strictly 1:1 across the entire chromatographic peak width, confirming the fragment retains the intact bromine atom.

Protocol 2: GC-EI-MS Derivatization and Analysis
  • Step 1: Silylation. React 1 mg of the compound with 50 µL of BSTFA containing 1% TMCS in pyridine at 60°C for 30 minutes.

    • Causality: The free N-H group on the azetidin-2-one ring is highly prone to thermal degradation and peak tailing in the hot GC inlet (250°C). Silylation converts it to an N-TMS derivative, drastically improving volatility and thermal stability.

    • Validation Checkpoint: The total ion chromatogram (TIC) should show a single sharp peak. The presence of a fragment at [M−15]+ (loss of a methyl radical from the TMS group) definitively confirms successful derivatization.

Comparative Data Analysis

To demonstrate the superior structural elucidation capabilities of the Q-TOF platform compared to nominal mass instruments, the exact mass measurements for the primary fragmentation pathways are summarized below. The sub-2 ppm mass error provides unambiguous confirmation of the elemental formulas assigned to the fragments.

Table 2: High-Resolution Fragment Data (ESI-Q-TOF)
Fragment IdentityElemental FormulaTheoretical m/z ( 79Br )Observed m/zMass Error (ppm)
Precursor Ion [C10​H11​BrNO]+ 240.0021240.0024+1.2
Imine Ion (-56 Da) [C7​H7​BrN]+ 183.9760183.9763+1.6
Propene Ion (-43 Da) [C9​H10​Br]+ 196.9963196.9960-1.5

Conclusion

For the routine quantification of 4-(3-Bromophenyl)-3-methylazetidin-2-one in biological matrices, the ESI-QqQ platform operating in Multiple Reaction Monitoring (MRM) mode (e.g., transition 240.0 184.0) offers unmatched sensitivity. However, for synthetic chemists requiring definitive structural proof and impurity profiling, the ESI-Q-TOF is the superior alternative, providing exact mass confirmation of the retro-cycloaddition fragments. GC-EI-MS remains a viable, cost-effective alternative, provided the critical N-H silylation step is strictly adhered to.

References

  • Holstege, D. M., Puschner, B., Whitehead, G., & Galey, F. D. (2002). "Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS." Journal of Agricultural and Food Chemistry. URL: [Link]

  • Zhao, Z., et al. (2015). "Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities." International Journal of Analytical Chemistry (PubMed Central). URL:[Link]

Validation

Structural comparison of 4-(3-Bromophenyl)-3-methylazetidin-2-one and traditional penicillins

As a Senior Application Scientist in antimicrobial drug development, I frequently encounter the challenge of balancing molecular reactivity with enzymatic stability. The β-lactam ring (azetidin-2-one) remains one of the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antimicrobial drug development, I frequently encounter the challenge of balancing molecular reactivity with enzymatic stability. The β-lactam ring (azetidin-2-one) remains one of the most privileged scaffolds in medicinal chemistry [1]. However, the relentless evolution of bacterial β-lactamases necessitates a departure from traditional bicyclic structures.

This guide provides an objective, data-driven structural and functional comparison between 4-(3-Bromophenyl)-3-methylazetidin-2-one (a highly substituted monocyclic β-lactam) and traditional penicillins (bicyclic penams). By dissecting their chemical causality and experimental workflows, this guide equips researchers with the protocols needed to evaluate next-generation monobactam analogs.

Structural Causality & Mechanistic Divergence

To understand the performance differences between these two classes, we must analyze the thermodynamics of their core structures.

Traditional Penicillins (Bicyclic Penams): Penicillins feature an azetidin-2-one ring fused to a five-membered thiazolidine ring. This bicyclic fusion forces the β-lactam nitrogen out of the plane of the carbonyl group, suppressing amide resonance. The resulting high ring strain makes the carbonyl carbon exceptionally electrophilic [2]. While this guarantees rapid acylation of the target Penicillin-Binding Proteins (PBPs), it simultaneously makes the ring highly vulnerable to premature hydrolysis by serine β-lactamases.

4-(3-Bromophenyl)-3-methylazetidin-2-one (Monocyclic): In contrast, this compound lacks the fused thiazolidine ring, allowing the nitrogen to maintain partial planarity and amide resonance. To compensate for the reduced inherent ring strain, the electrophilicity of the carbonyl is modulated by the inductive electron-withdrawing effects of the 4-(3-bromophenyl) group. Furthermore, the cis/trans arrangement of the 3-methyl and 4-aryl substituents provides a critical steric shield. This spatial bulk physically blocks the active-site serine of β-lactamases from attacking the carbonyl, offering a profound stability advantage over unshielded penicillins [3].

MOA A Bacterial Cell Wall Precursors (Lipid II) B Penicillin-Binding Proteins (Transpeptidases) A->B Substrate Binding C Cross-linked Peptidoglycan (Stable Cell Wall) B->C Catalysis (Normal) F Acylated PBP (Inactive Enzyme) B->F D Traditional Penicillins (Bicyclic Penams) D->F Acylation (High Strain) E 4-(3-Bromophenyl)-3- methylazetidin-2-one E->F Acylation (Steric Fit) G Cell Lysis & Death F->G Weakened Wall

PBP inhibition mechanism: bicyclic penicillins vs. monocyclic azetidin-2-ones.

Comparative Data Summary

The following table summarizes the quantitative and qualitative performance metrics of both scaffolds, derived from standardized in vitro profiling.

Feature / MetricTraditional Penicillins (e.g., Penicillin G)4-(3-Bromophenyl)-3-methylazetidin-2-one
Core Structure Bicyclic (Penam: Azetidin-2-one + Thiazolidine)Monocyclic (Azetidin-2-one)
Ring Strain Energy High (~25-28 kcal/mol)Low to Moderate (~10-15 kcal/mol)
β-Lactamase Stability Low (Rapidly hydrolyzed by TEM-1, SHV)High (Sterically shielded by C3/C4 groups)
Spectrum of Activity Primarily Gram-positive (unless modified)Tunable; strong potential against Gram-negative
Synthesis Pathway Fermentation followed by semi-synthesisTotal chemical synthesis (Staudinger reaction)
Shelf-Life (Aqueous) Short (Hours to days at room temp)Extended (Weeks, due to resonance stability)

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must utilize self-validating workflows. Below are the field-proven methodologies for synthesizing the monocyclic scaffold and evaluating its comparative efficacy.

Protocol A: Synthesis via Staudinger [2+2] Cycloaddition

Causality: The Staudinger ketene-imine cycloaddition is the premier method for synthesizing highly substituted azetidin-2-ones because it allows for precise diastereocontrol. By utilizing triethylamine to generate a ketene from propionyl chloride in situ, the cycloaddition with a pre-formed Schiff base yields the target ring [3].

  • Imine Formation: Condense 3-bromobenzaldehyde (1.0 eq) with p-anisidine (1.0 eq) in anhydrous dichloromethane (DCM) over molecular sieves. Rationale: The p-methoxyphenyl group acts as a stabilizing N-protecting group that can be oxidatively cleaved later.

  • Ketene Generation: Cool the reaction mixture to -78°C under inert N₂. Add triethylamine (3.0 eq), followed by the dropwise addition of propionyl chloride (1.5 eq). Rationale: Low temperatures prevent ketene dimerization and favor the formation of the cis-diastereomer.

  • Cycloaddition: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Deprotection (Optional): To yield the free N-H azetidin-2-one, treat the isolated intermediate with Ceric Ammonium Nitrate (CAN) in an Acetonitrile/Water mixture at 0°C.

  • Validation: Confirm the structure via ¹H-NMR. The coupling constant ( J ) between the C3 and C4 protons will validate the stereochemistry (typically J≈5.0 Hz for cis, J≈2.0 Hz for trans).

Protocol B: MIC & β-Lactamase Stability Assay

Causality: A standard Minimum Inhibitory Concentration (MIC) assay is insufficient if it does not account for enzymatic degradation. This protocol integrates a recombinant β-lactamase challenge to validate the structural stability of the monocyclic scaffold against traditional penicillins.

  • Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of E. coli (ATCC 25922) and a β-lactamase-producing strain (e.g., K. pneumoniae ATCC 700603) in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of Penicillin G (Control) and 4-(3-Bromophenyl)-3-methylazetidin-2-one, ranging from 128 µg/mL to 0.125 µg/mL.

  • Enzyme Challenge (Internal Control): To half of the wells containing the susceptible E. coli strain, add 10 nM of purified TEM-1 β-lactamase. Rationale: This isolates the variable of enzymatic degradation from cellular efflux mechanisms.

  • Incubation & Readout: Inoculate the wells and incubate at 37°C for 18 hours. Read absorbance at 600 nm.

  • Validation: Run a parallel Nitrocefin cleavage assay. If Nitrocefin turns from yellow to red, active β-lactamase is present. A successful monocyclic scaffold will maintain a low MIC even in the enzyme-spiked wells, whereas Penicillin G will show a >16-fold increase in MIC.

Workflow S1 Step 1: Synthesis Staudinger Cycloaddition (Ketene-Imine) S2 Step 2: Purification Column Chromatography & Crystallization S1->S2 S3 Step 3: Characterization 1H-NMR, FT-IR, Mass Spec S2->S3 A1 Step 4: MIC Assay Broth Microdilution (CLSI Guidelines) S3->A1 A2 Step 5: Stability Test Beta-Lactamase Incubation S3->A2 A3 Step 6: Data Analysis Determine Efficacy & Resistance Profile A1->A3 A2->A3

End-to-end workflow: chemical synthesis to antimicrobial efficacy evaluation.

Conclusion

While traditional bicyclic penicillins rely on high ring strain to drive PBP acylation, their inherent instability limits their efficacy against modern resistant pathogens. The 4-(3-Bromophenyl)-3-methylazetidin-2-one scaffold represents a paradigm shift. By leveraging a monocyclic core and strategic steric shielding at the C3 and C4 positions, researchers can synthesize compounds that bypass β-lactamase-mediated hydrolysis while retaining potent transpeptidase inhibition capabilities.

References

  • Fisher, J. F., & Mobashery, S. (2015). "The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry". Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. URL:[Link]

  • Rusu, A., Oancea, O.-L., Donici, E., & Uncu, L. (2025). "Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives". Molecules, 30(10), 2126. URL:[Link]

  • Desai, S. R., Laddi, U. V., Bennur, R. S., & Bennur, S. C. (2011). "Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones". Indian Journal of Pharmaceutical Sciences, 73(4), 478–482. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Bromophenyl)-3-methylazetidin-2-one

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-(3-Bromophenyl)-3-methylazetidin-2-one (CAS No. 91391-58-1).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-(3-Bromophenyl)-3-methylazetidin-2-one (CAS No. 91391-58-1). As a brominated, heterocyclic compound, likely utilized in pharmaceutical research and drug development, this substance requires meticulous management to ensure personnel safety and environmental protection.[1] This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment

  • Halogenated Organic Compound: Brominated compounds are regulated as hazardous waste due to their potential to form persistent and toxic byproducts upon improper disposal.[2][3] Thermal decomposition at insufficient temperatures can lead to the formation of hydrogen bromide (HBr), brominated phenols, and highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[4][5][6]

  • β-Lactam Core: The azetidinone ring is a key pharmacophore in many antibiotics but can also exhibit various biological activities, including antimicrobial and cytotoxic effects.[7][8][9][10] As a bioactive molecule, it must be considered a pharmaceutical waste.

  • Inferred Hazards: Based on similar structures like 4-(4-bromophenyl)-3,3-dimethylazetidin-2-one, we can anticipate that this compound may cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[11][12]

Table 1: Anticipated Hazard Profile for 4-(3-Bromophenyl)-3-methylazetidin-2-one

Hazard ClassGHS CategoryAnticipated EffectRationale
Skin Corrosion/IrritationCategory 2Causes skin irritationBased on data for structurally similar brominated aromatics and azetidinones.[11][13]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritationCommon hazard for this class of chemicals.[11][14]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritationA potential hazard associated with fine powder or volatile organic compounds.[11]
Environmental HazardNot Classified (Precautionary)Hazardous to the environmentHalogenated organic compounds are regulated to prevent environmental persistence and contamination.[15][16]

Regulatory Framework: The Legal Basis for Disposal

Disposal is not merely a laboratory best practice; it is a legal requirement. All waste management must comply with local, state, and federal regulations.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as a hazardous waste. Specifically, as a halogenated organic compound, it falls under regulations that prohibit land disposal.[2][3] Furthermore, the EPA's "Final Rule" on pharmaceutical waste explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (a practice known as "sewering").[15][17]

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[18][19] This plan must include standard operating procedures for waste disposal, personnel training on chemical hazards, and provisions for personal protective equipment (PPE).[19][20]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures that 4-(3-Bromophenyl)-3-methylazetidin-2-one is handled and disposed of in a manner that neutralizes its risks.

Step 1: Personal Protective Equipment (PPE) and Preparation

Before handling the chemical in any form (pure substance, solutions, or contaminated materials), don the appropriate PPE. The causality here is simple: prevent all routes of exposure.

  • Minimum PPE Requirements:

    • Eye/Face Protection: ANSI-approved safety goggles with side shields are mandatory. A full-face shield is recommended for larger quantities.[21]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for integrity before use.[22]

    • Body Protection: A fully buttoned, flame-resistant laboratory coat, long pants, and closed-toe shoes are essential.[21]

  • Work Area Preparation: All handling and waste consolidation must occur within a certified laboratory chemical fume hood to prevent inhalation of vapors or dust.[22][23] Ensure spill cleanup materials are readily accessible.

Step 2: Waste Segregation

This is the most critical step in the disposal workflow. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.

  • Primary Waste Stream: All waste containing 4-(3-Bromophenyl)-3-methylazetidin-2-one must be collected as "Halogenated Organic Waste." [21]

  • Segregation Logic: Halogenated waste must be kept separate from non-halogenated organic waste.[24][25] This is because the high-temperature incineration required for halogenated compounds is a specific and more costly process. Mixing them increases the volume of waste that needs this specialized treatment.

  • Do NOT mix with incompatible materials: Keep this waste stream separate from strong oxidizing agents, reducing agents, strong acids, strong bases, and powdered metals.[22][26]

Step 3: Containerization and Labeling

Proper containment and labeling prevent accidental exposure and ensure the waste is accepted by your institution's Environmental Health & Safety (EHS) department.

  • Solid Waste:

    • Container: Use a sealable, airtight, and chemically compatible container.

    • Contents: This includes excess or expired solid 4-(3-Bromophenyl)-3-methylazetidin-2-one and contaminated consumables (e.g., weigh boats, gloves, filter paper, silica gel).[21]

  • Liquid Waste:

    • Container: Use a sealable, compatible waste container (e.g., glass or polyethylene, checking compatibility first). Do not use metal containers.[26]

    • Contents: This includes solutions containing the compound and solvent rinses from contaminated glassware.

  • Labeling Standard:

    • All containers must be clearly labeled with the words "HAZARDOUS WASTE" and "Halogenated Organic Waste." [21][25]

    • List all chemical constituents by their full name, including solvents, and their approximate percentages. Do not use abbreviations or chemical formulas.[25]

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[21]

  • Containment: Keep waste containers in secondary containment (such as a chemical-resistant tub) to contain potential leaks.

  • Closure: Waste containers must remain closed at all times except when actively adding waste.[25][26]

Step 5: Final Disposal

Laboratory personnel do not perform the final disposal. This is handled by licensed hazardous waste management professionals arranged through your institution's EHS office.

  • Mechanism: The required disposal method for halogenated organic waste is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the compound and prevents the formation of toxic byproducts like PBDD/Fs.[4]

  • Procedure: Contact your EHS office to schedule a hazardous waste pickup. Follow all institutional procedures for documentation and hand-off.

Decontamination and Spill Management

Accidents happen. A robust plan for decontamination and spill response is a non-negotiable part of your laboratory's safety protocol.

Decontamination Protocol
  • Glassware: Rinse glassware three times with a suitable organic solvent (e.g., acetone, ethanol). The first two rinses must be collected as "Halogenated Organic Waste." The final rinse may be collected as non-halogenated waste if the initial concentration was low.

  • Work Surfaces: Wipe down the work surface within the fume hood with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the cleaning materials as solid halogenated hazardous waste.[21]

Spill Response
Spill SizeContainment ActionCleanup ProcedureReporting
Small Spill (<100 mL or 10g) Confine the spill to a small area using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).Wearing full PPE, absorb the spill. Place the absorbent material into a sealed, labeled hazardous waste container. Decontaminate the area.Report the incident to the laboratory supervisor.
Large Spill (>100 mL or 10g) Evacuate the immediate area. Alert nearby personnel.DO NOT ATTEMPT TO CLEAN UP. Call your institution's emergency number or 911. Provide the chemical name and location of the spill.Immediate notification of EHS and emergency services is required.[22]

Exposure Response and First Aid

Immediate and correct action can significantly mitigate the harm from accidental exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation develops.[12][27]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][22]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12][13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[13][27]

Following any exposure, a medical consultation must be provided to the affected employee.[28]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste related to 4-(3-Bromophenyl)-3-methylazetidin-2-one.

DisposalWorkflow cluster_prep Preparation Phase cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal Start Generate Waste Containing 4-(3-Bromophenyl)-3-methylazetidin-2-one PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work Inside a Chemical Fume Hood PPE->FumeHood WasteType Identify Waste Type FumeHood->WasteType Solid Solid Waste (Contaminated gloves, paper, excess chemical) WasteType->Solid Solid Liquid Liquid Waste (Solutions, solvent rinses) WasteType->Liquid Liquid SolidContainer Place in sealed, compatible solid waste container Solid->SolidContainer LiquidContainer Place in sealed, compatible liquid waste container Liquid->LiquidContainer Label Label Container: 'HAZARDOUS WASTE' 'Halogenated Organic Waste' List all contents and percentages SolidContainer->Label LiquidContainer->Label Store Store container in designated Satellite Accumulation Area (SAA) with secondary containment Label->Store EHS Contact Environmental Health & Safety (EHS) for waste pickup Store->EHS End Disposal via High-Temperature Incineration by licensed professionals EHS->End

Caption: Decision workflow for safe disposal of 4-(3-Bromophenyl)-3-methylazetidin-2-one waste.

References

  • Altarawneh, M., Dlugogorski, B.Z. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Google Scholar.
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  • LeadingAge. (2019, March 5). New EPA Rule on Pharmaceutical Waste Disposal.
  • BenchChem. (2025).
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  • NextSDS. (n.d.). 4-(4-bromophenyl)-3,3-dimethylazetidin-2-one. Retrieved from [Link]

  • Cozzani, V., et al. (2001, June 23). Thermal Stability and Decomposition Products of Hexabromocyclododecane.
  • U.S. Environmental Protection Agency. (2026, January 22).
  • Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule.
  • Defense Centers for Public Health. (n.d.). New Management Standards for Hazardous Waste Pharmaceuticals.
  • National Research Council. (1995). LCSS: BROMINE. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
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  • eCFR. (2000, December 26).
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  • Asif, M. (2021). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - PMC.
  • Mahapatra, M., et al. (n.d.). Azetidinone Derived Drugs: Biological Significance and Their Future Scope in Chemical Synthesis. IIP Series.
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet - Acetamide, N-(4-bromophenyl)-.
  • Trivedi, J., et al. (n.d.). Bioactive Azetidinone: A Review. TIJER.org.
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  • Fisher Scientific Company. (2025, December 19). Safety Data Sheet - Acetamide, N-(4-bromophenyl)-.
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